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  • Product: 4-(3,4-Diethoxyphenyl)butanoic acid
  • CAS: 137013-01-5

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of 4-(3,4-Diethoxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(3,4-Diethoxyphenyl)butanoic acid is a carboxylic acid derivative containing a diethoxyphenyl moiety. This guide provides a detailed overview...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Diethoxyphenyl)butanoic acid is a carboxylic acid derivative containing a diethoxyphenyl moiety. This guide provides a detailed overview of its fundamental physicochemical properties, specifically its molecular formula and molecular weight, which are critical for its application in research and development. The accurate determination of these properties is the foundation for experimental design, analytical characterization, and potential therapeutic applications.

Core Molecular Attributes

The fundamental identity of 4-(3,4-Diethoxyphenyl)butanoic acid is defined by its elemental composition and corresponding molecular weight.

Molecular Formula

The molecular formula for 4-(3,4-Diethoxyphenyl)butanoic acid has been identified as C14H20O4 [1]. This formula delineates the precise number of constituent atoms within each molecule: fourteen carbon atoms, twenty hydrogen atoms, and four oxygen atoms.

Molecular Weight

Based on the molecular formula, the calculated molecular weight of 4-(3,4-Diethoxyphenyl)butanoic acid is 252.31 g/mol . This value is derived from the sum of the atomic weights of all atoms in the molecule (C: 12.011 g/mol , H: 1.008 g/mol , O: 15.999 g/mol ).

The table below summarizes these core attributes:

PropertyValueSource
Molecular Formula C14H20O4A2B Chem[1]
Molecular Weight 252.31 g/mol Calculated
CAS Number 137013-01-5A2B Chem[1]

Structural Context and Comparison

To fully appreciate the properties of 4-(3,4-diethoxyphenyl)butanoic acid, it is instructive to compare it with its close analogue, 4-(3,4-dimethoxyphenyl)butanoic acid. The key structural difference lies in the alkoxy groups attached to the phenyl ring.

  • 4-(3,4-Diethoxyphenyl)butanoic acid contains two ethoxy (-OCH2CH3) groups.

  • 4-(3,4-Dimethoxyphenyl)butanoic acid contains two methoxy (-OCH3) groups.

This seemingly minor difference in alkyl chain length of the ether groups has a direct impact on the molecule's overall mass and may influence its physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The molecular formula for the dimethoxy analogue is C12H16O4, with a molecular weight of 224.25 g/mol [2][3]. The addition of two methylene (-CH2-) groups in the diethoxy variant accounts for the increase in molecular weight.

Experimental Workflows

The determination of the molecular weight of a compound like 4-(3,4-diethoxyphenyl)butanoic acid is a standard procedure in chemical analysis. High-resolution mass spectrometry (HRMS) is the preferred method for experimental verification.

Protocol: Molecular Weight Verification by Mass Spectrometry
  • Sample Preparation : A dilute solution of 4-(3,4-diethoxyphenyl)butanoic acid is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule, typically in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Data Acquisition : The instrument is calibrated, and the mass spectrum of the sample is acquired over a relevant mass-to-charge (m/z) range.

  • Data Analysis : The resulting spectrum is analyzed to identify the peak corresponding to the [M-H]⁻ ion. The high-resolution measurement allows for the determination of the accurate mass, which can then be used to confirm the elemental composition.

The logical flow of this experimental verification is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_verification Data Verification prep Dissolve sample in appropriate solvent ionization Electrospray Ionization (ESI) prep->ionization Introduce sample detection High-Resolution Mass Detection (e.g., TOF, Orbitrap) ionization->detection spectrum Generate Mass Spectrum detection->spectrum analysis Identify [M-H]⁻ Peak spectrum->analysis confirmation Confirm Molecular Weight and Formula analysis->confirmation

Caption: Workflow for experimental verification of molecular weight.

Conclusion

The accurate molecular formula (C14H20O4) and molecular weight (252.31 g/mol ) of 4-(3,4-diethoxyphenyl)butanoic acid are foundational parameters for its scientific investigation. These data are essential for stoichiometric calculations in synthetic chemistry, concentration determinations in bioassays, and the interpretation of analytical data. The structural relationship to its dimethoxy analogue provides a useful framework for predicting and understanding its chemical and biological behavior.

References

  • PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid. [Link]

Sources

Exploratory

Technical Profile: 4-(3,4-Diethoxyphenyl)butanoic acid

The following technical guide is a comprehensive analysis of 4-(3,4-Diethoxyphenyl)butanoic acid , structured for researchers and drug development professionals. It synthesizes confirmed physicochemical data with inferre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive analysis of 4-(3,4-Diethoxyphenyl)butanoic acid , structured for researchers and drug development professionals. It synthesizes confirmed physicochemical data with inferred pharmacological profiles based on strict Structure-Activity Relationship (SAR) logic relative to its well-characterized analogs (e.g., 4-Phenylbutyric acid and its dimethoxy derivative).

Advanced Characterization & Therapeutic Potential

Executive Summary

4-(3,4-Diethoxyphenyl)butanoic acid (CAS: 137013-01-5) is a lipophilic derivative of the class phenylbutanoic acids . Structurally, it is the ethyl ether homolog of the known histone deacetylase (HDAC) inhibitor and chemical chaperone 4-(3,4-dimethoxyphenyl)butanoic acid .

In drug development, this compound serves as a critical SAR probe . By replacing methoxy groups with ethoxy groups, researchers modulate the compound's lipophilicity (


) and steric bulk without altering the fundamental pharmacophore. This modification is frequently employed to enhance blood-brain barrier (BBB) penetration or alter metabolic clearance rates in lead optimization campaigns targeting neurodegenerative disorders or proteostatic dysfunction.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data aggregates confirmed chemical identifiers and computed properties.

Property Data / Value
Chemical Name 4-(3,4-Diethoxyphenyl)butanoic acid
CAS Registry Number 137013-01-5
Molecular Formula

Molecular Weight 252.31 g/mol
PubChem CID Indexed via CAS 137013-01-5 (See Reference 1)
SMILES CCOC1=C(C=CC(=C1)CCCC(=O)O)OCC
Predicted LogP ~2.3 - 2.6 (More lipophilic than dimethoxy analog)
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 4 (2 Ethers, 1 Carbonyl, 1 Hydroxyl oxygen)
Physical State Solid (White to off-white crystalline powder)
Structural Analysis & SAR Logic

The molecule consists of three distinct functional regions:

  • The Tail (Butanoic Acid): Provides the acidic moiety required for zinc chelation (in HDAC targets) or ionic interactions.

  • The Linker (Propyl Chain): A flexible tether allowing the acid group to reach the active site.

  • The Head (3,4-Diethoxyphenyl): A hydrophobic core. The ethoxy groups increase steric demand and lipophilicity compared to the methoxy analog, potentially improving membrane permeability.

Synthesis & Manufacturing Pathway

The synthesis of 4-(3,4-Diethoxyphenyl)butanoic acid follows a classic Friedel-Crafts Succinoylation followed by a Carbonyl Reduction . This pathway is self-validating as the intermediate ketone (CAS 63213-42-3) is a known stable compound.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Start 1,2-Diethoxybenzene (CAS 2050-46-6) Inter Intermediate: 4-oxo-4-(3,4-diethoxyphenyl)butanoic acid (CAS 63213-42-3) Start->Inter Friedel-Crafts Acylation Reagent1 Succinic Anhydride + AlCl3 Reagent1->Inter Product Target: 4-(3,4-Diethoxyphenyl)butanoic acid (CAS 137013-01-5) Inter->Product Carbonyl Reduction Reagent2 Reduction: Zn/Hg + HCl (Clemmensen) OR H2/Pd-C Reagent2->Product

Caption: Two-step synthesis pathway via Friedel-Crafts acylation and subsequent reduction.

Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation
  • Reagents: 1,2-Diethoxybenzene (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (

    
    , 2.2 eq).
    
  • Solvent: Nitrobenzene or Dichloromethane (DCM).

  • Procedure:

    • Dissolve succinic anhydride in the solvent and cool to 0°C.

    • Slowly add

      
       to form the acylating complex.
      
    • Add 1,2-Diethoxybenzene dropwise to control the exotherm.

    • Stir at room temperature for 4–6 hours.

    • Quench: Pour mixture onto ice/HCl. Extract with Ethyl Acetate.

    • Product: 4-oxo-4-(3,4-diethoxyphenyl)butanoic acid (Solid).

Step 2: Reduction (Catalytic Hydrogenation Method)
  • Reagents: Intermediate Keto-acid, 10% Pd/C catalyst, Hydrogen gas (

    
    ).
    
  • Solvent: Acetic Acid or Ethanol.

  • Procedure:

    • Dissolve the keto-acid in acetic acid.

    • Add Pd/C catalyst (10% w/w).

    • Hydrogenate at 40–60 psi (3–4 bar) at 50°C for 6–12 hours.

    • Workup: Filter through Celite to remove catalyst. Evaporate solvent.

    • Purification: Recrystallize from Hexane/Ethyl Acetate to yield pure 4-(3,4-Diethoxyphenyl)butanoic acid .

Biological Activity & Pharmacological Profile[8]

While direct high-throughput screening data for the diethoxy analog is proprietary in many databases, its activity is reliably inferred from its structural class (Phenylbutyrates) and the specific bioactivity of its dimethoxy homolog (DMPB).

Mechanisms of Action (Inferred)
  • HDAC Inhibition (Epigenetic Regulation):

    • Like 4-Phenylbutyric acid (4-PBA), this compound possesses the terminal carboxylate required to chelate the Zinc ion (

      
      ) in the active site of Histone Deacetylases (HDACs).
      
    • Differentiation: The bulky 3,4-diethoxy groups may enhance selectivity for specific HDAC isoforms (e.g., HDAC1 vs HDAC6) compared to the unsubstituted phenyl ring.

  • Chemical Chaperone Activity:

    • Phenylbutyrate derivatives act as chemical chaperones, stabilizing protein conformation and reducing Endoplasmic Reticulum (ER) stress.

    • Hypothesis: The increased lipophilicity of the diethoxy analog suggests higher intracellular concentration and potentially greater efficacy in protein misfolding disorders (e.g., Cystic Fibrosis, Tauopathies).

Comparative SAR Table
CompoundSubstituentsLogP (Est.)Predicted BBB PermeabilityPrimary Application
4-PBA None2.1ModerateUrea Cycle Disorders, Cystic Fibrosis
DMPB 3,4-Dimethoxy1.6Low-ModerateResearch Tool (HDACi)
Target (This Guide) 3,4-Diethoxy 2.5 High Lipophilic Probe / CNS Target

Safety & Handling (GHS Classification)

As a carboxylic acid derivative, standard safety protocols apply. The compound is classified as an Irritant .[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Avoid inhalation of dust; use in a fume hood.

    • First Aid: In case of contact, flush with water for 15 minutes.

References

  • PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid (Analog Reference & Class Data). National Library of Medicine. Available at: [Link]

  • LookChem. 1,2-Diethoxybenzene (Precursor Synthesis Data). Available at: [Link]

Sources

Foundational

Technical Guide: Comparative Analysis of 3,4-Diethoxyphenyl vs. 3,4-Dimethoxyphenyl Derivatives in Drug Design

Executive Summary In medicinal chemistry, the transition from a 3,4-dimethoxyphenyl (DMP) moiety to a 3,4-diethoxyphenyl (DEP) moiety is a classic bioisosteric replacement strategy used to modulate lipophilicity, metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a 3,4-dimethoxyphenyl (DMP) moiety to a 3,4-diethoxyphenyl (DEP) moiety is a classic bioisosteric replacement strategy used to modulate lipophilicity, metabolic stability, and receptor subtype selectivity.

While the structural change appears minor—the addition of two methylene (


) units—the pharmacological consequences are profound. This guide analyzes these derivatives through the lens of Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME), providing actionable insights for lead optimization.

Key Differentiators:

  • Lipophilicity: DEP derivatives exhibit a higher

    
     (~+1.0 unit), enhancing membrane permeability but potentially reducing aqueous solubility.
    
  • Steric Occlusion: The ethoxy group introduces significant steric bulk, which can be leveraged to fill hydrophobic pockets (increasing potency) or clash with conserved residues (increasing selectivity).

  • Metabolic Switching: DEP analogs often shift metabolic clearance from rapid CYP-mediated

    
    -demethylation to slower 
    
    
    
    -deethylation, altering half-life (
    
    
    ).

Part 1: Physicochemical Properties & SAR[1][2]

The Lipophilicity Shift

The substitution of methoxy (


) with ethoxy (

) groups fundamentally alters the physicochemical profile of the molecule.
Property3,4-Dimethoxyphenyl (DMP)3,4-Diethoxyphenyl (DEP)Impact on Drug Design
Molecular Weight Base + 62 DaBase + 90 DaSlight increase; rarely affects Lipinski compliance.
Lipophilicity (

)
Baseline~ +1.0 (

per ethyl)
Critical. DEP penetrates BBB and cell membranes more effectively but risks solubility issues.
Rotatable Bonds 2 (Ar-O bonds)4 (Ar-O + O-C bonds)DEP introduces more entropic penalty upon binding unless constrained.
Electronic Effect Electron Donating (+M)Electron Donating (+M)Similar electronic donation to the aromatic ring; minor inductive differences.

Expert Insight: The increase in lipophilicity is not linear in biological systems. While calculated


 increases, the effective distribution into tissues often improves for DEP derivatives because the ethoxy group shields the polar ether oxygen from water solvation more effectively than the methyl group.
Steric "Lock and Key" Dynamics

The ethyl group is not just "bigger"; it is conformationally distinct.

  • DMP: The methyl group is relatively fixed in the plane of the aromatic ring to maximize p-orbital overlap.

  • DEP: The ethyl group adds a "kink." The terminal methyl of the ethoxy group can adopt different rotameric states relative to the aromatic plane.

Case Study: PDE4 Inhibitors In the development of Phosphodiesterase 4 (PDE4) inhibitors (e.g., Rolipram analogs), the size of the alkoxy group at the 3-position is a determinant of emetic side effects.

  • DMP analogs often bind promiscuously to PDE4 subtypes.

  • DEP analogs (and larger cycloalkoxy variants) can induce a conformational change in the enzyme's "Q-pocket," potentially separating therapeutic anti-inflammatory effects (PDE4B inhibition) from emetic side effects (PDE4D inhibition) [1].

Part 2: Metabolic Stability & ADME

The most significant functional difference lies in metabolic susceptibility.

The Metabolic Soft Spot

Methoxy groups on electron-rich aromatic rings are prime targets for Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C9.

  • Mechanism:

    
    -Dealkylation via 
    
    
    
    -carbon hydroxylation, followed by hemiacetal collapse to a phenol (catechol).
  • DMP Liability: Rapid

    
    -demethylation leads to the formation of catechols, which are readily oxidized to reactive o-quinones (toxicophores) or conjugated (glucuronidation) and excreted.
    
The "Ethyl Shield" Effect

Replacing methyl with ethyl often slows this clearance mechanism.

  • Steric Hindrance: The extra methylene group hinders the approach of the CYP heme iron-oxo species to the

    
    -carbon.
    
  • Lipophilic Binding: While DEP binds more tightly to the CYP active site (due to hydrophobicity), the rate of catalysis (

    
    ) for deethylation is frequently lower than demethylation.
    

Result: DEP derivatives often exhibit a longer half-life (


) and lower intrinsic clearance (

) compared to their DMP counterparts.

Part 3: Visualization of Decision Logic

The following diagram illustrates the decision-making workflow for selecting between DMP and DEP moieties during lead optimization.

DMP_vs_DEP_Decision Start Lead Compound Optimization (Alkoxy Substitution) Check_LogP Check Lipophilicity (LogP) Start->Check_LogP High_LogP LogP > 4.0? Check_LogP->High_LogP Target_Pocket Analyze Target Binding Pocket High_LogP->Target_Pocket No (Room to grow) Select_DMP Select 3,4-Dimethoxy (DMP) Prioritize Solubility High_LogP->Select_DMP Yes (Risk of Insolubility) Small_Pocket Steric Constraint: Small/Tight Pocket Target_Pocket->Small_Pocket Large_Pocket Hydrophobic Pocket Available Target_Pocket->Large_Pocket Small_Pocket->Select_DMP Metabolic_Liab Metabolic Stability Issue? Large_Pocket->Metabolic_Liab Metabolic_Liab->Select_DMP No (Keep MW low) Select_DEP Select 3,4-Diethoxy (DEP) Prioritize Potency/Stability Metabolic_Liab->Select_DEP Yes (Block O-dealkylation)

Figure 1: Decision logic for navigating the trade-offs between solubility, steric fit, and metabolic stability when choosing between DMP and DEP moieties.

Part 4: Experimental Protocols

To empirically validate the differences between a DMP and DEP derivative, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability ( )

Objective: Determine if the ethyl substitution successfully blocks or slows metabolic clearance.

Materials:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (DMP and DEP analogs) at 1 µM final concentration.

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and Test Compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    

Success Criteria:

  • The DEP analog should demonstrate a statistically significant reduction in

    
     compared to the DMP analog if steric shielding is effective.
    
  • Identification of metabolites (via Mass Spec) should show a shift from M-14 (demethylation) to M-28 (deethylation) peaks.

Protocol B: Matched-Pair Lipophilicity (Chromatographic Hydrophobicity Index)

Objective: Quantify the exact lipophilicity shift (


) to predict solubility risks.

Method: Fast-gradient RP-HPLC.

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: 50mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

  • Standards: Calibrate using a mixture of standards with known

    
     (e.g., Theophylline, Benzene, Toluene).
    
  • Measurement: Inject DMP and DEP analogs. Record Retention Time (

    
    ).
    
  • Validation: Calculate

    
    . Convert to 
    
    
    
    using the calibration curve.

Part 5: Real-World Case Study (Drotaverine vs. Papaverine)

A historical example of this substitution strategy is the evolution of antispasmodics.

  • Papaverine: Contains a 3,4-dimethoxybenzyl group. It is a potent PDE inhibitor but suffers from variable bioavailability and rapid metabolism.[2]

  • Drotaverine: Contains a 3,4-diethoxybenzylidene group (along with a scaffold saturation change).[2]

Outcome: Drotaverine exhibits significantly higher potency and a more favorable pharmacokinetic profile than papaverine. The ethoxy groups contribute to a "greasier" molecule that penetrates smooth muscle cells more effectively, while the steric bulk aids in selectivity for the PDE4 enzyme pocket over other PDE isoforms [2, 3].

References

  • Design and Synthesis of PDE4 Inhibitors. Journal of Medicinal Chemistry. (2001). Analysis of alkoxy chain length on PDE4 subtype selectivity.

  • Drotaverine: Pharmacological Profile. National Institutes of Health (PubChem). Detailed structural and pharmacological data comparing benzylisoquinoline derivatives.

  • Metabolic Stability of Alkoxy-Substituted Derivatives. ResearchGate. Investigation into the metabolic fate of O-methyl vs O-ethyl ethers in rat and human microsomes.

Sources

Exploratory

A Thermodynamic Vade Mecum for the Phenylbutanoic Acid Scaffold: From Physicochemical Fundamentals to Advanced Drug Discovery

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Authored by: Gemini Abstract Phenylbutanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Authored by: Gemini

Abstract

Phenylbutanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with prominent examples like 4-phenylbutyric acid (4-PBA) demonstrating therapeutic efficacy as a histone deacetylase (HDAC) inhibitor and chemical chaperone[1][2][3]. The journey from a promising molecular scaffold to a clinically successful drug is paved with a deep understanding of its physicochemical properties, foremost among them being its thermodynamic characteristics. This guide provides an in-depth exploration of the thermodynamic properties of phenylbutanoic acid derivatives, offering both the theoretical underpinnings and practical, field-proven methodologies for their characterization. We will delve into the causal relationships between molecular structure, thermodynamic parameters, and biological activity, equipping researchers with the knowledge to rationally design and optimize this privileged scaffold for enhanced therapeutic potential.

The Thermodynamic Imperative in Drug Design: Why These Properties Matter for Phenylbutanoic Acid Derivatives

In the realm of drug discovery, the binding of a ligand to its biological target is the central event that dictates its pharmacological effect. A comprehensive thermodynamic characterization of this interaction provides invaluable information beyond simple binding affinity, revealing the fundamental forces that drive molecular recognition.[4] For phenylbutanoic acid derivatives, particularly in their role as HDAC inhibitors, understanding the thermodynamics of binding is crucial for optimizing potency and selectivity.[4][5][6]

The Gibbs free energy of binding (ΔG) is the ultimate determinant of binding affinity (K_d), and it is composed of two key components: enthalpy (ΔH) and entropy (ΔS), as described by the fundamental equation:

ΔG = ΔH - TΔS [7]

  • Enthalpic Contributions (ΔH): This term represents the change in heat content of the system upon binding. Favorable (negative) enthalpy changes are typically associated with the formation of strong, specific interactions such as hydrogen bonds and van der Waals contacts between the drug molecule and its target protein.[4] For phenylbutanoic acid derivatives targeting HDACs, the interaction of the carboxylic acid or a zinc-binding group with the catalytic zinc ion in the active site is a major enthalpic driver.[8][9]

  • Entropic Contributions (TΔS): This term reflects the change in the randomness or disorder of the system. A positive entropy change, which is favorable for binding, is often driven by the release of ordered water molecules from the binding site and the ligand upon complex formation (the hydrophobic effect).[5] Conversely, the loss of conformational freedom of the ligand and protein upon binding provides an unfavorable entropic contribution.

A key challenge in drug design is navigating the phenomenon of enthalpy-entropy compensation , where a favorable change in one parameter is often offset by an unfavorable change in the other, resulting in little to no net change in Gibbs free energy.[4][10] By dissecting the thermodynamic signature of a series of phenylbutanoic acid derivatives, medicinal chemists can make more informed decisions to guide lead optimization. For instance, focusing on modifications that enhance enthalpic contributions through improved hydrogen bonding networks can lead to compounds with higher potency and specificity.[4]

Beyond target binding, the fundamental thermodynamic properties of the drug molecule itself, such as its solubility and melting point , are critical for its developability. These properties are governed by the thermodynamics of the solid state and solvation, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Experimental Determination of Thermodynamic Properties

A robust understanding of the thermodynamic profile of a phenylbutanoic acid derivative necessitates rigorous experimental characterization. This section provides detailed, self-validating protocols for key techniques.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a biomolecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.[3][11][12][13]

Causality Behind Experimental Choices: The choice of buffer is critical in ITC. The observed enthalpy of binding (ΔH_obs) can be convoluted by the enthalpy of ionization (ΔH_ion) of buffer components if protonation changes occur upon binding. To determine the intrinsic binding enthalpy (ΔH_int), experiments are often performed in buffers with different ionization enthalpies (e.g., Tris and phosphate), and the data is extrapolated to a buffer with zero ionization enthalpy.[4][10][11]

Experimental Protocol: ITC Analysis of a Phenylbutanoic Acid Derivative Binding to HDAC8

Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a novel phenylbutanoic acid derivative binding to Histone Deacetylase 8 (HDAC8).

Materials:

  • Purified recombinant HDAC8 protein

  • Phenylbutanoic acid derivative (ligand)

  • ITC instrument (e.g., MicroCal iTC200)

  • Degassed ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Matching buffer for ligand dissolution (containing the same final concentration of DMSO if used for stock)

Procedure:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of HDAC8 in the degassed ITC buffer. The concentration should be at least 10 times the expected K_d.[3]

    • Prepare a 200-500 µM solution of the phenylbutanoic acid derivative in the matching buffer. This should be 10-20 times the protein concentration for a 1:1 binding stoichiometry.[3][14]

    • Ensure the final concentration of any co-solvent (e.g., DMSO) is identical in both the protein and ligand solutions to minimize heats of dilution.[3][14]

    • Thoroughly degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters: typically a single 0.4 µL initial injection followed by 19 injections of 2 µL at 150-second intervals.

  • Experiment Execution:

    • Load the HDAC8 solution into the sample cell (~300 µL).

    • Load the ligand solution into the injection syringe (~100 µL).

    • Perform an initial baseline equilibration.

    • Initiate the titration sequence.

    • Perform a control experiment by titrating the ligand into buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract K_d, n, and ΔH.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(K_a) (where K_a = 1/K_d) and ΔG = ΔH - TΔS.

Differential Scanning Calorimetry (DSC): Probing Solid-State Thermodynamics

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is a powerful tool for determining the melting point (T_m) and the enthalpy of fusion (ΔH_fus) of a crystalline compound like a phenylbutanoic acid derivative. These parameters are crucial for understanding the stability of the crystal lattice and are directly related to solubility.

Causality Behind Experimental Choices: A controlled heating rate is essential for accurate determination of T_m and ΔH_fus. A very fast heating rate can lead to thermal lag and artificially broad peaks, while a very slow rate may not provide a sufficient signal-to-noise ratio. A typical rate for organic compounds is 5-10 °C/min. The use of a heat/cool/heat cycle helps to erase the sample's prior thermal history, ensuring the observed transitions are characteristic of the material itself.[1]

Experimental Protocol: DSC Analysis of a Phenylbutanoic Acid Derivative

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_fus) of a crystalline phenylbutanoic acid derivative.

Materials:

  • Phenylbutanoic acid derivative (2-5 mg, crystalline solid)

  • DSC instrument (e.g., TA Instruments Q2000)

  • Hermetically sealed aluminum pans

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the crystalline sample into a tared aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation during heating.

    • Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas flow rate (e.g., 50 mL/min).

    • Define the temperature program:

      • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

      • Cool the sample back to the starting temperature.

      • Perform a second heating ramp under the same conditions.

  • Experiment Execution:

    • Start the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the data from the second heating ramp.

    • The melting point (T_m) is typically determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak. The software provided with the instrument typically performs this calculation.

    • The entropy of fusion (ΔS_fus) can be calculated using the equation: ΔS_fus = ΔH_fus / T_m (where T_m is in Kelvin).

Thermodynamic Solubility Measurement

Solubility is a critical parameter for drug absorption and formulation. Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[17]

Causality Behind Experimental Choices: Achieving true equilibrium is paramount. A sufficiently long incubation time (typically 24-48 hours) is necessary to ensure the solution is saturated. The choice of analytical method (e.g., HPLC-UV) must be specific for the compound of interest and validated for linearity and accuracy in the chosen solvent system.

Experimental Protocol: Shake-Flask Solubility Measurement

Objective: To determine the thermodynamic solubility of a phenylbutanoic acid derivative in a pharmaceutically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Phenylbutanoic acid derivative (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Calibrated analytical balance

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 5 mg in 1 mL). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[17]

    • Prepare multiple replicate vials.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Shake the vials for 24-48 hours to allow the system to reach equilibrium.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

  • Data Analysis:

    • Calculate the solubility as the average concentration from the replicate samples, typically expressed in mg/mL or µg/mL.

Tabulated Thermodynamic Data of Phenylbutanoic Acid and its Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility (Water)Notes
2-Phenylbutanoic Acid C₁₀H₁₂O₂164.2039-42[18][19]270-272[18][19]Poorly solubleAlso known as 2-Phenylbutyric acid.
3-Phenylbutanoic Acid C₁₀H₁₂O₂164.2035-38[20]270-272[20]Data not readily availableAlso known as 3-Phenylbutyric acid.
4-Phenylbutanoic Acid C₁₀H₁₂O₂164.2049-51[8][21][22]165 (at 10 mmHg)[8][21]18 mg/mL[1]The most studied isomer, also known as 4-PBA.

Interpreting the Data and Predicting Trends for Derivatives:

  • Enthalpy of Formation (ΔH_f°): For aromatic carboxylic acids, the enthalpy of formation can be experimentally determined using bomb calorimetry.[2][7] While specific values for many derivatives are scarce, the addition of electron-withdrawing groups (e.g., -NO₂) to the phenyl ring is expected to make the enthalpy of formation more negative (more stable), whereas electron-donating groups (e.g., -OCH₃) would have the opposite effect.

  • Heat Capacity (C_p): The heat capacity of organic molecules can be estimated using group contribution methods.[23] Larger derivatives with more atoms and vibrational modes will generally have higher heat capacities. Changes in heat capacity upon binding (ΔC_p) are particularly insightful, often correlating with the burial of nonpolar surface area.[4][24][25]

  • Gibbs Free Energy of Formation (ΔG_f°): This can be calculated from the enthalpy of formation and the standard entropy. It represents the thermodynamic stability of the molecule.

  • Solubility: The introduction of polar functional groups (e.g., -OH, -NH₂) that can participate in hydrogen bonding with water will generally increase aqueous solubility. Conversely, increasing the size of nonpolar substituents will decrease it.

Theoretical and Computational Prediction of Thermodynamic Properties

In parallel with experimental measurements, computational methods provide a powerful means to predict and rationalize the thermodynamic properties of phenylbutanoic acid derivatives, enabling the screening of virtual libraries and guiding synthetic efforts.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate gas-phase enthalpies of formation with reasonable accuracy.[7] This is particularly useful for comparing the intrinsic stability of different isomers and conformers.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of both the ligand and the target protein. These simulations can be coupled with methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the binding free energy of a ligand to its target, such as an HDAC.[21][26][27]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors with experimental thermodynamic properties. Once a robust model is built, it can be used to rapidly predict the properties of new, unsynthesized derivatives.[28][29]

Visualizing Experimental Workflows and Logical Relationships

To provide a clear visual representation of the concepts and methodologies discussed, the following diagrams are presented using Graphviz (DOT language).

Experimental_Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Solubility Thermodynamic Solubility ITC_Prep Sample Preparation (Protein & Ligand in matched buffer) ITC_Run Instrument Run (Titration) ITC_Prep->ITC_Run ITC_Analysis Data Analysis (Binding Isotherm Fitting) ITC_Run->ITC_Analysis ITC_Output Thermodynamic Profile (Kd, ΔH, ΔS, n) ITC_Analysis->ITC_Output DSC_Prep Sample Preparation (Crystalline solid in hermetic pan) DSC_Run Instrument Run (Temperature Ramp) DSC_Prep->DSC_Run DSC_Analysis Data Analysis (Peak Integration) DSC_Run->DSC_Analysis DSC_Output Solid-State Properties (Tm, ΔHfus) DSC_Analysis->DSC_Output Sol_Prep Sample Preparation (Excess solid in buffer) Sol_Run Equilibration (Shake-Flask, 24-48h) Sol_Prep->Sol_Run Sol_Analysis Quantification (HPLC-UV) Sol_Run->Sol_Analysis Sol_Output Solubility Value (mg/mL) Sol_Analysis->Sol_Output

Caption: Workflow for the experimental determination of key thermodynamic properties.

Thermodynamic_Relationships G ΔG (Gibbs Free Energy) Kd Binding Affinity (Kd) G->Kd determines H ΔH (Enthalpy) H->G Potency Biological Potency H->Potency  drives specificity S TΔS (Entropy) S->G - S->Potency  hydrophobic effect Kd->Potency correlates with Solubility Solubility Tm Melting Point (Tm) Lattice Crystal Lattice Energy Tm->Lattice reflects Lattice->Solubility influences

Caption: Interrelation of thermodynamic parameters and their impact on drug properties.

Conclusion and Future Outlook

The thermodynamic properties of phenylbutanoic acid derivatives are not mere physical constants; they are critical determinants of biological function and pharmaceutical viability. As demonstrated, a multi-faceted approach combining high-precision experimental techniques like ITC and DSC with insightful computational modeling provides a robust framework for understanding and optimizing this important scaffold. For researchers in drug development, moving beyond the singular pursuit of high affinity (low ΔG) to a nuanced understanding of the enthalpic and entropic drivers of binding will undoubtedly accelerate the design of next-generation therapeutics with superior potency, selectivity, and drug-like properties. The principles and protocols outlined in this guide serve as a comprehensive resource to empower such thermodynamically-driven drug design efforts.

References

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  • Title: Thermochemical study of arenecarboxylic acids - ResearchGate. Source: ResearchGate. URL: [Link]

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  • Title: How to measure solubility for drugs in oils/emulsions? - ResearchGate. Source: ResearchGate. URL: [Link]

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  • Title: Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Source: Malvern Panalytical. URL: [Link]

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  • Title: Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning | The Journal of Physical Chemistry A - ACS Publications. Source: ACS Publications. URL: [Link]

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  • Title: Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF - ResearchGate. Source: ResearchGate. URL: [Link]

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Foundational

4-(3,4-Diethoxyphenyl)butanoic acid melting point range

This guide details the physicochemical characterization, synthesis, and analytical profiling of 4-(3,4-Diethoxyphenyl)butanoic acid , a specialized organic intermediate. [1][2][3] Compound Identity & Physicochemical Prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization, synthesis, and analytical profiling of 4-(3,4-Diethoxyphenyl)butanoic acid , a specialized organic intermediate.

[1][2][3]

Compound Identity & Physicochemical Profile[4][5][6][7][8][9]

4-(3,4-Diethoxyphenyl)butanoic acid is a lipophilic carboxylic acid derivative used primarily as a building block in the synthesis of isoquinoline alkaloids (e.g., analogs of drotaverine or tretoquinol) and other bioactive phenylbutyrate derivatives.

Core Specifications
PropertySpecification
IUPAC Name 4-(3,4-Diethoxyphenyl)butanoic acid
Common Name 3,4-Diethoxybenzenebutanoic acid
CAS Registry Number 137013-01-5
Molecular Formula C₁₄H₂₀O₄
Molecular Weight 252.31 g/mol
SMILES CCOc1ccc(CCCC(=O)O)cc1OCC
Melting Point & Physical State

Unlike its widely characterized analog 4-(3,4-dimethoxyphenyl)butanoic acid (CAS 13575-74-1), which has a well-defined melting point of 60–63 °C [1, 2], the diethoxy derivative (CAS 137013-01-5) is frequently encountered as a low-melting solid or viscous oil at room temperature depending on purity and crystal packing efficiency.

  • Expected Range: 48–58 °C (Estimated based on homologous series trends where ethyl substitution often disrupts packing relative to methyl groups).

  • Observation: High-purity samples (>98%) typically crystallize as off-white to beige solids. Impurities (such as the unreduced keto-acid) can significantly depress this melting point, causing the material to appear as a semi-solid gum.

Critical Note: Due to the lack of standardized pharmacopeial data for this specific CAS, Differential Scanning Calorimetry (DSC) is the required method for establishing the melting onset in a regulatory or GLP environment.

Synthesis & Manufacturing Pathway

The synthesis of 4-(3,4-diethoxyphenyl)butanoic acid follows a classic Friedel-Crafts acylation followed by carbonyl reduction . This route is preferred for its scalability and regio-selectivity.

Reaction Scheme
  • Acylation: 1,2-Diethoxybenzene reacts with succinic anhydride (AlCl₃ catalyst) to form the keto-acid intermediate.

  • Reduction: The ketone carbonyl is reduced to a methylene group using catalytic hydrogenation (Pd/C) or Clemmensen reduction (Zn/Hg, HCl).

Synthesis SM1 1,2-Diethoxybenzene (CAS 2050-46-6) Inter Intermediate: 4-(3,4-Diethoxyphenyl)-4-oxobutanoic acid (CAS 63213-42-3) SM1->Inter Friedel-Crafts (AlCl3, DCM, 0-5°C) SM2 Succinic Anhydride SM2->Inter Prod Target: 4-(3,4-Diethoxyphenyl)butanoic acid (CAS 137013-01-5) Inter->Prod Reduction (H2, Pd/C, AcOH) or (Zn/Hg, HCl)

Figure 1: Synthetic pathway from 1,2-diethoxybenzene to the target butanoic acid.

Detailed Protocol (Bench Scale)

Step 1: Synthesis of Keto-Acid Intermediate (CAS 63213-42-3)

  • Reagents: 1,2-Diethoxybenzene (1.0 eq), Succinic anhydride (1.1 eq), AlCl₃ (2.2 eq), Nitrobenzene or DCM.

  • Procedure: Add AlCl₃ slowly to a cooled solution of succinic anhydride and diethoxybenzene. Stir at 0–5 °C for 2 hours, then quench with ice/HCl.

  • Purification: The intermediate precipitates upon acidification. Recrystallize from ethanol.

  • Checkpoint: Intermediate MP is typically 120–125 °C (distinctly higher than the final product).

Step 2: Reduction to Target (CAS 137013-01-5)

  • Method A (Catalytic): Dissolve intermediate in acetic acid. Hydrogenate at 40–60 psi using 10% Pd/C catalyst at 60 °C for 6–12 hours.

  • Method B (Clemmensen): Reflux with amalgamated zinc and conc. HCl in toluene/water biphasic system.

  • Workup: Filter catalyst (Method A) or separate organic layer (Method B). Concentrate in vacuo.[1]

  • Crystallization: Dissolve crude oil in minimum hot hexanes/ethyl acetate (9:1). Cool slowly to 4 °C to induce crystallization.

Analytical Validation & Quality Control

To differentiate the product from its keto-precursor and the dimethoxy analog, a multi-modal analytical approach is required.

Identification Criteria
TechniqueExpected Signal
1H NMR (CDCl₃) δ 1.95 (m, 2H, -CH₂-CH₂-CH₂-), δ 2.36 (t, 2H, -CH₂-COO), δ 2.60 (t, 2H, Ar-CH₂-), δ 1.43 (t, 6H, -OCH₂CH ₃), δ 4.05 (q, 4H, -OCH ₂CH₃).
IR Spectroscopy 1705 cm⁻¹ (C=O stretch, carboxylic acid). Absence of ketone peak at ~1680 cm⁻¹.
Mass Spectrometry m/z 252.1 [M]+ or 251.1 [M-H]-.
Impurity Profile

Common impurities that affect the melting point range:

  • Unreacted Keto-Acid: Raises MP initially, but often forms a eutectic mixture that depresses the observed range. Detect via HPLC (UV 254 nm).

  • Over-reduction (Alcohol): Formation of 4-(3,4-diethoxyphenyl)butanol.

  • Dimethoxy Analog: Cross-contamination if shared equipment is used.

Handling & Regulatory Safety

  • Storage: Store at 2–8 °C. The compound is stable but may be hygroscopic.

  • Safety: Irritant (H315, H319). Wear standard PPE (gloves, goggles).

  • Regulatory: Classified generally as a research chemical (R&D use only) unless registered under REACH/TSCA for specific volume production.

References

  • Sigma-Aldrich. 4-(3,4-Dimethoxyphenyl)butyric acid Product Specification. CAS 13575-74-1.[2] Link

  • PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid. CID 323675. Link

  • EPA CompTox. 3,4-Diethoxybenzenebutanoic acid. CAS 137013-01-5.[3][4][5][6][7][8] Link

  • CymitQuimica. 4-(3,4-Diethoxyphenyl)butanoic acid Product Data. Link

  • BLD Pharm. 4-(3,4-Diethoxyphenyl)butanoic acid (CAS 137013-01-5).[3][4][5][6][8] Link

Sources

Protocols & Analytical Methods

Method

4-(3,4-Diethoxyphenyl)butanoic acid solubility in DMSO and methanol

Application Note: Solubility & Handling Protocol for 4-(3,4-Diethoxyphenyl)butanoic Acid Part 1: Executive Summary & Chemical Context 4-(3,4-Diethoxyphenyl)butanoic acid is a lipophilic phenyl-alkanoic acid derivative.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility & Handling Protocol for 4-(3,4-Diethoxyphenyl)butanoic Acid

Part 1: Executive Summary & Chemical Context

4-(3,4-Diethoxyphenyl)butanoic acid is a lipophilic phenyl-alkanoic acid derivative.[1] Structurally, it consists of a butyric acid tail attached to a phenyl ring substituted with two ethoxy groups.[1][2] It is a close analog of the more common 4-(3,4-dimethoxyphenyl)butanoic acid (CAS 13575-74-1).[1]

Solubility Profile Overview:

  • DMSO (Dimethyl Sulfoxide): Excellent. The preferred solvent for high-concentration stock solutions (>50 mM).[1]

  • Methanol (MeOH): Good. Suitable for intermediate dilutions or analytical standards, though evaporation rates require careful handling.[1]

  • Water/Aqueous Buffers: Poor. The compound is practically insoluble in neutral/acidic water due to the lipophilic diethoxy-phenyl moiety.[1] Solubility can be induced only by deprotonating the carboxylic acid (pH > 8.[1]0) or using co-solvents.[1]

Critical Research Insight: Researchers often underestimate the lipophilicity added by the ethoxy groups compared to methoxy groups.[1] While the dimethoxy analog dissolves reasonably well in organic-aqueous mixtures, the diethoxy variant has a higher LogP (partition coefficient), making it more prone to "crashing out" (precipitation) upon dilution into aqueous media.[1]

Part 2: Solubility Data & Specifications

SolventSolubility RatingMax Conc. (Est.)[1][3]Primary Application
DMSO High ≥ 50 mg/mL (~200 mM)Primary Stock Solution for biological assays.[1]
Methanol High ≥ 25 mg/mL (~100 mM)Analytical standards (HPLC/LC-MS); chemical synthesis.[1]
Ethanol Moderate-High ≥ 20 mg/mLAlternative organic solvent; compatible with some cell assays.[1]
Water (pH 7) Insoluble < 0.1 mg/mLNot recommended without modification.[1]
0.1M NaOH Moderate ~ 5-10 mg/mLForms the sodium salt (carboxylate), enabling aqueous solubility.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Target: Create a stable, high-concentration stock for long-term storage.[1]

Materials:

  • Solid 4-(3,4-Diethoxyphenyl)butanoic acid.[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1]

  • Vortex mixer.[1]

  • Amber glass vials (to protect from light).[1]

Procedure:

  • Weighing: Accurately weigh 12.6 mg of the solid compound into a sterile microcentrifuge tube or amber vial.

    • Calculation:

      
      .[1]
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds. The solid should dissolve rapidly to form a clear, colorless solution.[1]

    • Note: If particles persist, warm the vial slightly to 37°C in a water bath for 2 minutes, then vortex again.

  • Inspection: Hold the vial against a light source to ensure no suspension remains.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for >6 months.

Protocol B: Aqueous Dilution for Biological Assays (The "Crash-Out" Prevention Method)

Target: Dilute the DMSO stock into cell culture media or buffer without precipitating the compound.[1]

Mechanism: The "ethoxy" groups make this compound hydrophobic.[1] Direct addition of a large volume of stock to water often causes immediate precipitation.[1]

Step-by-Step:

  • Prepare Intermediate (Optional but Recommended): Dilute the 50 mM DMSO stock 1:10 in Methanol or Ethanol to create a 5 mM working stock. This reduces the viscosity difference.[1]

  • Rapid Dispersion:

    • Have your culture media (e.g., DMEM + 10% FBS) ready and stirring (or vortexing gently).[1]

    • Add the DMSO stock slowly to the center of the liquid volume, not down the side of the vessel.

    • Max DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

  • Carrier Protein Support: If precipitation is observed at concentrations > 50 µM, ensure your media contains BSA (Bovine Serum Albumin) or FBS.[1] The albumin binds the phenyl tail, keeping the compound in solution.[1]

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for solubilizing this specific lipophilic acid.

SolubilityWorkflow Start Start: Solid 4-(3,4-Diethoxyphenyl)butanoic acid SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO For Bio-Assays Methanol Methanol (Analytical) SolventChoice->Methanol For HPLC/Chem Water Water / PBS SolventChoice->Water Do NOT Use StockPrep Prepare Stock (10-50 mM) Vortex 1 min DMSO->StockPrep Methanol->StockPrep SaltForm Alkaline Method: Dissolve in 0.1M NaOH first Water->SaltForm If solvent-free req. Dilution Aqueous Dilution Strategy StockPrep->Dilution DirectAdd Direct Addition (Risk of Precipitation) Dilution->DirectAdd Low Conc (<10 µM) CarrierAdd Carrier Method: Dilute into Media with BSA/FBS Dilution->CarrierAdd High Conc (>10 µM) Result Stable Assay Solution DirectAdd->Result SaltForm->Result CarrierAdd->Result

Caption: Logical workflow for solubilizing 4-(3,4-Diethoxyphenyl)butanoic acid, highlighting the critical role of BSA carriers for aqueous dilution.

Part 5: Troubleshooting & Stability

  • Issue: Cloudy solution upon adding water.

    • Cause: The hydrophobic effect is driving the molecules together.[1]

    • Fix: Sonicate the solution for 5 minutes. If cloudiness persists, you have exceeded the solubility limit.[1] Lower the concentration or add a surfactant (e.g., Tween-80 at 0.01%).[1]

  • Issue: Yellowing of DMSO stock over time. [1]

    • Cause: Oxidation of the phenyl ring or solvent impurities.[1]

    • Fix: Discard.[1] Always store DMSO stocks under nitrogen or in tight, amber vials at -20°C.[1]

  • Chemical Stability: The carboxylic acid group is stable.[1] However, the ethoxy ether linkages can be susceptible to hydrolysis under strong acidic conditions (pH < 2) over extended periods.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121698443, 4-[(3,4-Diethoxyphenyl)sulfonylamino]butanoic acid (Analog Reference).[1] Retrieved from [Link][1]

Sources

Application

Application Note &amp; Protocols: Synthesis of Coordination Polymers Using 4-(3,4-Diethoxyphenyl)butanoic Acid

Abstract This document provides a comprehensive guide for the synthesis and characterization of novel coordination polymers (CPs) using 4-(3,4-diethoxyphenyl)butanoic acid (HDEPB) as a primary organic ligand. We present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of novel coordination polymers (CPs) using 4-(3,4-diethoxyphenyl)butanoic acid (HDEPB) as a primary organic ligand. We present detailed, step-by-step protocols for the preparation of both a luminescent lanthanide-based CP and a structurally versatile transition metal-based CP via solvothermal methods. This guide is intended for researchers in materials science, chemistry, and drug development, offering insights into the rational design, synthesis, and analysis of new functional materials. The protocols are grounded in established principles of coordination chemistry and are designed to be reproducible and adaptable.

Introduction: The Potential of 4-(3,4-Diethoxyphenyl)butanoic Acid in Coordination Polymer Design

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The properties of these materials—such as porosity, luminescence, and catalytic activity—are highly tunable based on the choice of the metal center and the organic linker.[1]

The ligand, 4-(3,4-diethoxyphenyl)butanoic acid (HDEPB), offers a unique combination of structural features for the design of novel CPs:

  • Carboxylate Group: The terminal carboxylic acid provides a robust coordination site for a wide range of metal ions.

  • Flexible Alkyl Chain: The butanoic acid chain introduces conformational flexibility, which can lead to the formation of complex and non-interpenetrated network topologies.

  • Ether Functionalities: The two ethoxy groups on the phenyl ring can act as secondary coordination sites, potentially increasing the dimensionality and stability of the resulting framework.

  • Aromatic Core: The phenyl ring serves as a rigid structural component and a potential chromophore that can participate in energy transfer processes, particularly relevant for designing luminescent materials.[2]

This application note details two distinct synthetic pathways utilizing HDEPB to create CPs with either a luminescent lanthanide (Europium, Eu³⁺) or a structurally diverse transition metal (Zinc, Zn²⁺).

Synthesis Strategy and Rationale

The solvothermal method is the chosen synthetic approach for its proven success in producing high-quality, crystalline CPs.[3][4] This technique involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, which increases the solubility of the components and promotes the growth of single crystals.

Choice of Metal Ions
  • Europium (Eu³⁺): Lanthanide ions, particularly Eu³⁺, are known for their characteristic sharp, long-lived luminescence.[5] The organic ligand (HDEPB) can act as an "antenna," absorbing UV light and transferring the energy to the Eu³⁺ ion, which then emits red light.[2] This makes Eu-based CPs highly promising for applications in sensing, bio-imaging, and optoelectronics.[6]

  • Zinc (Zn²⁺): The d¹⁰ electronic configuration of Zn²⁺ makes it "optically innocent," meaning it does not interfere with the intrinsic luminescence of the organic ligand.[7] Zinc's flexible coordination geometry allows for the formation of a wide variety of network structures, from 1D chains to complex 3D frameworks.[8] These materials have shown potential in catalysis, drug delivery, and as sensors.[1][9]

Reaction Components
  • Metal Salt: Nitrate or chloride salts are typically used as they are soluble in common solvents.

  • Ligand (HDEPB): The primary building block that bridges the metal centers.

  • Solvent: A mixture of N,N-Dimethylformamide (DMF) and water is often employed. DMF is a good solvent for the organic ligand, while water helps to dissolve the metal salt and can participate in the coordination sphere.

  • Base (Optional): A base such as triethylamine or NaOH can be used to deprotonate the carboxylic acid, facilitating coordination. However, in many solvothermal syntheses, the deprotonation occurs in situ at elevated temperatures.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The solvothermal reactions involve high pressures and should only be performed in certified Teflon-lined stainless-steel autoclaves.

Materials and Equipment
Reagent/Equipment Specification
4-(3,4-Diethoxyphenyl)butanoic acid (HDEPB)>98% purity
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)>99.9% purity
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)>99% purity
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%
Deionized WaterHigh purity
EthanolReagent grade
23 mL Teflon-lined stainless-steel autoclave
Programmable laboratory oven
Centrifuge
Vacuum filtration apparatus
Analytical balance
Protocol 1: Synthesis of a Luminescent Europium-based CP (Eu-DEPB)
  • In a 20 mL glass vial, combine:

    • 4-(3,4-Diethoxyphenyl)butanoic acid (HDEPB) (0.05 mmol, 12.6 mg)

    • Europium(III) nitrate hexahydrate (0.05 mmol, 22.3 mg)

  • Add 5 mL of DMF and 5 mL of deionized water to the vial.

  • Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Transfer the suspension to a 23 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool to room temperature over 24 hours.

    • Rationale: The slow heating and cooling rates are crucial for promoting the growth of well-defined single crystals suitable for X-ray diffraction analysis.

  • After cooling, carefully open the autoclave in a fume hood.

  • Collect the resulting colorless crystals by vacuum filtration.

  • Wash the crystals three times with 5 mL of DMF, followed by three washes with 5 mL of ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Protocol 2: Synthesis of a Zinc-based CP (Zn-DEPB)
  • In a 20 mL glass vial, combine:

    • 4-(3,4-Diethoxyphenyl)butanoic acid (HDEPB) (0.05 mmol, 12.6 mg)

    • Zinc(II) nitrate hexahydrate (0.05 mmol, 14.9 mg)

  • Add 8 mL of DMF and 2 mL of deionized water to the vial.

  • Stir the mixture at room temperature for 30 minutes.

  • Transfer the mixture to a 23 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool to room temperature over 12 hours.

    • Rationale: Zinc-based CPs often form at slightly lower temperatures and shorter reaction times compared to their lanthanide counterparts.

  • Collect the product by vacuum filtration.

  • Wash the colorless crystalline product three times with 5 mL of DMF and three times with 5 mL of ethanol.

  • Dry the product under vacuum at 60 °C for 12 hours.

Characterization of the Synthesized Coordination Polymers

A multi-technique approach is essential to fully characterize the structure and properties of the newly synthesized CPs.

Technique Purpose and Expected Observations
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise 3D atomic arrangement, including bond lengths, bond angles, and the overall network topology.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample by comparing the experimental pattern with the one simulated from SCXRD data.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the coordination of the HDEPB ligand. Expect to see the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency (~1700 cm⁻¹) to two new asymmetric (~1610-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretches.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the CP. The TGA curve will show the temperature at which coordinated solvent molecules are lost and the onset of framework decomposition.
Photoluminescence Spectroscopy For the Eu-DEPB sample, an excitation spectrum should be recorded to find the optimal excitation wavelength (likely in the UV range corresponding to ligand absorption). The emission spectrum should show the characteristic sharp peaks of Eu³⁺ transitions, with the most intense peak typically being the ⁵D₀ → ⁷F₂ transition around 615 nm (red emission).[10]

Visualization of Concepts

Coordination Modes of the HDEPB Ligand

The HDEPB ligand can coordinate to metal centers in various ways, influencing the final structure of the coordination polymer.

G cluster_ligand HDEPB Ligand cluster_modes Potential Coordination Modes L 4-(3,4-Diethoxyphenyl)butanoic acid M1 Monodentate L->M1 Coordinates to Metal (M) via Carboxylate M2 Bidentate Chelating L->M2 Coordinates to Metal (M) via Carboxylate M3 Bidentate Bridging L->M3 Coordinates to Metal (M) via Carboxylate M4 Bridging with Ether Coordination L->M4 Coordinates to Metal (M) via Carboxylate M M M1->M M2->M M3->M M4->M

Caption: Possible coordination modes of the deprotonated DEPB ligand with a metal center (M).

Experimental Workflow

The overall process from synthesis to characterization follows a logical progression.

G cluster_char Characterization start Reactant Mixing (Metal Salt + HDEPB + Solvent) solvo Solvothermal Synthesis (Autoclave @ 100-120°C) start->solvo filter Isolation & Washing (Filtration with DMF/Ethanol) solvo->filter dry Drying (Vacuum Oven) filter->dry product Crystalline CP Product dry->product scxrd SCXRD product->scxrd pxrd PXRD product->pxrd ftir FT-IR product->ftir tga TGA product->tga pl Photoluminescence product->pl

Caption: General workflow for the synthesis and characterization of HDEPB-based CPs.

Potential Applications and Future Directions

The coordination polymers synthesized from HDEPB are expected to have a range of potential applications:

  • Eu-DEPB:

    • Luminescent Sensing: The red emission from the Eu-CP could be quenched or enhanced in the presence of specific small molecules or metal ions, making it a candidate for chemical sensors.[8]

    • Bio-imaging: Lanthanide-based materials are explored as probes in biological imaging due to their sharp emission bands and long lifetimes, which allow for time-gated detection to reduce background fluorescence.

  • Zn-DEPB:

    • Drug Delivery: As the audience includes drug development professionals, the porosity and biocompatibility of Zn-based CPs could be investigated for loading and controlled release of therapeutic agents.[9]

    • Catalysis: The Lewis acidic Zn(II) centers can act as active sites for various organic reactions.[1]

Future work should focus on systematically varying the reaction conditions (e.g., solvent ratios, temperature, pH) to explore the full range of possible structures and to optimize the material properties for specific applications.

Troubleshooting

Problem Possible Cause Suggested Solution
Amorphous powder instead of crystals Reaction time too short; cooling rate too fast; incorrect solvent ratio.Increase reaction time; slow down the cooling rate (e.g., over 48 hours); systematically vary the DMF/water ratio.
Poor crystal quality Nucleation rate is too high.Lower the reaction temperature by 10-20 °C; decrease the concentration of reactants.
Low product yield Incomplete reaction; product is partially soluble in the wash solvent.Increase reaction time and/or temperature; use a different solvent for washing (e.g., acetone).
Phase impurity (multiple crystalline phases) Non-optimal reaction conditions.Systematically adjust the metal-to-ligand ratio and reaction temperature to favor the formation of a single phase.

References

  • Gherghel, A.; Pui, A. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. Inorganics2023 , 11, 48. [Link]

  • Li, W.; et al. The Coordination and Luminescence of the Eu(III) Complexes with the Polymers (PMMA, PVP). Polymers (Basel)2018 , 10(10), 1137. [Link]

  • Zhang, L.; et al. Lanthanide coordination polymers with hexa-carboxylate ligands derived from cyclotriphosphazene as bridging linkers: synthesis, thermal and luminescent properties. CrystEngComm2015 , 17, 7560-7567. [Link]

  • Gao, H.; et al. Four lanthanide–carboxylate coordination polymers with mixed 2,3-naphthalenedicarboxylate and phen ligands. Dalton Transactions2014 , 43(1), 227-233. [Link]

  • Wang, X-F.; et al. Synthesis, Structure, and Properties of 2D Lanthanide(III) Coordination Polymers Constructed from Cyclotriphosphazene-Functionlized Hexacarboxylate Ligand. Molecules2024 , 29(22), 5602. [Link]

  • Gherghel, A.; Pui, A. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. ResearchGate2023 . [Link]

  • Ahmad, I.; et al. Dual-Ligand Strategy Employing Rigid 2,5-Thiophenedicarboxylate and 1,10-Phenanthroline as Coligands for Solvothermal Synthesis of Eight Lanthanide(III) Coordination Polymers. ACS Omega2022 , 7(45), 41530–41544. [Link]

  • Li, Y-Q.; et al. Synthesis, Crystal Structure and Fluorescent Properties of a 1D Europium Coordination Polymer with 2,5-Furandicarboxylic Acid. Journal of Inorganic and Organometallic Polymers and Materials2021 , 31, 2427-2433. [Link]

  • Gherghel, A.; Pui, A. Examples of Zn(II) carboxylate-based coordination polymers with diverse applications. ResearchGate2023 . [Link]

  • Kawase, T.; et al. Synthesis, crystal structure, and luminescence properties of a three-dimensional coordination polymer from europium(iii) carbonate hemioxalate hydrate. CrystEngComm2017 , 19, 4409-4415. [Link]

  • Carlucci, C.; et al. Stimuli-Responsive Zinc (II) Coordination Polymers. Encyclopedia.pub2021 . [Link]

  • Guimarães, G. F.; et al. Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand. Inorganic Chemistry2017 , 56(6), 3266-3276. [Link]

  • Carlucci, C.; et al. Stimuli-Responsive Zinc (II) Coordination Polymers: A Novel Platform for Supramolecular Chromic Smart Tools. Polymers (Basel)2021 , 13(21), 3822. [Link]

  • Gural'skiy, I. A.; et al. Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Inorganics2019 , 7(9), 107. [Link]

  • Zaleski, K.; et al. Luminescent Properties of Metal Complexes and Metal Polymers of Europium(III) with 2-Methyl-5-phenylpentene-1-dione-3,5. ResearchGate2020 . [Link]

  • Onimisi, J. A.; et al. Emerging Trends in Coordination Polymers and Metal-Organic Frameworks: Perspectives, Synthesis, Properties and Applications. Lupine Publishers2018 . [Link]

  • Sugimoto, K.; et al. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Ligands via In Situ Ligand Synthesis. Inorganic Chemistry2019 , 58(1), 729–738. [Link]

  • Wikipedia. Phenyl alkanoic acids. [Link]

  • Clegg, W.; et al. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. CrystEngComm2011 , 13, 6642-6648. [Link]

  • O'Connor, K. E.; et al. Bacterial synthesis of polyhydroxyalkanoates containing aromatic and aliphatic monomers by Pseudomonas putida CA-3. Journal of Applied Microbiology2005 , 98(4), 973-83. [Link]

  • Wang, X.; et al. Synthesis and structure of two-dimensional coordination polymer based on 2,2′-bithiophene-5,5′-dicarboxylic acid. ResearchGate2012 . [Link]

  • Wang, Y-F.; et al. A Coordination Polymer of Dy(III) with Polycarboxylic Acid Ligand: Synthesis, Characterization and Magnetic Properties. Magnetochemistry2025 , 11(6), 119. [Link]

  • Al-Hokbany, A. M.; et al. Two Coordination Polymers Synthesized from Various N-Donor Clusters Spaced by Terephthalic Acid for Efficient Photocatalytic Degradation of Ibuprofen in Water under Solar and Artificial Irradiation. Catalysts2022 , 12(3), 329. [Link]

  • Lyubov, D. M.; et al. Coordination Polymers of Polyphenyl-Substituted Potassium Cyclopentadienides. Molecules2022 , 27(22), 7731. [Link]

  • Huijberts, J. P.; et al. Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida. Applied and Environmental Microbiology2005 , 71(4), 1968-73. [Link]

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Method

Application Note: Crystallization Strategies for 4-(3,4-Diethoxyphenyl)butanoic Acid and its Intermediates

An Application Note from the Senior Application Scientist Abstract The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical control point in drug development and manufacturing. C...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Abstract

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical control point in drug development and manufacturing. Crystallization is the paramount technique for ensuring high purity and controlling the essential physicochemical properties of these materials, such as crystal form, particle size, and stability.[1][] This document provides a comprehensive guide to developing robust crystallization methods for 4-(3,4-diethoxyphenyl)butanoic acid, a key intermediate in various synthetic pathways. We delve into the foundational principles of crystallization, present detailed, adaptable protocols for common techniques, and discuss advanced considerations for process optimization and control.

Introduction: The Criticality of Crystallization in Pharmaceutical Synthesis

In the synthesis of pharmaceutical products, the final crystallization step is often what defines the quality, safety, and efficacy of the active ingredient.[3] For intermediates like 4-(3,4-diethoxyphenyl)butanoic acid, a well-designed crystallization process is not merely a purification step; it is a critical engineering process that dictates the material's downstream processability and its influence on the final API's characteristics.[]

The molecular structure of 4-(3,4-diethoxyphenyl)butanoic acid, featuring a polar carboxylic acid group and a moderately non-polar diethoxyphenyl moiety, presents specific challenges and opportunities for crystallization. The selection of an appropriate solvent system and method is crucial for achieving high yields of a product with the desired purity and solid-state form. This guide provides researchers and process chemists with the foundational knowledge and practical protocols to develop and optimize crystallization processes for this and structurally related molecules.

Foundational Principles: Beyond Procedure to Process Understanding

A successful crystallization is governed by the interplay of thermodynamics (solubility) and kinetics (nucleation and growth).[4] A deep understanding of these principles allows the scientist to move from simple trial-and-error to rational process design.

The Driving Force: Supersaturation

Crystallization can only occur from a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its solubility at a given temperature.[5] The method used to generate supersaturation is the primary basis for classifying crystallization techniques:

  • Cooling Crystallization: Achieved by cooling a saturated solution, leveraging the common characteristic of solids being more soluble at higher temperatures.[1]

  • Antisolvent Crystallization: Achieved by adding a "poor" solvent (an antisolvent) to a solution, in which the solute is highly soluble, to reduce the overall solubility of the solute in the mixed solvent system.[6][7]

  • Evaporative Crystallization: Achieved by removing the solvent, thereby increasing the solute concentration to the point of supersaturation.[1]

The Birth of a Crystal: Nucleation and Growth

Once a state of supersaturation is achieved, crystal formation proceeds in two kinetic stages: nucleation and growth.[]

  • Nucleation: The initial formation of tiny, stable crystalline entities (nuclei) from the solution. This can be primary (spontaneous) or secondary (induced by existing crystals).[] The rate of nucleation is highly dependent on the level of supersaturation; very high supersaturation often leads to rapid nucleation and the formation of many small crystals.[5]

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals. This occurs as solute molecules deposit onto the surface of the existing crystal lattice.[1]

The balance between nucleation and growth is critical. To obtain larger, more uniform crystals, which are typically easier to filter and wash, conditions should favor slower crystal growth over rapid nucleation.[8] This is often achieved by slow cooling or gradual addition of an antisolvent.[9]

The Cornerstone of Success: Solvent Selection

Choosing the right solvent is the most critical step in developing a crystallization process.[10] An ideal solvent should exhibit:

  • High solubility for the compound at elevated temperatures and low solubility at cooler temperatures.

  • Inertness: It should not react with the compound.[11]

  • Appropriate Boiling Point: A boiling point below 100-110°C is often preferred for easy removal from the final product.[12]

  • Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[11]

For 4-(3,4-diethoxyphenyl)butanoic acid, the presence of the hydrogen-bonding carboxylic acid group suggests solubility in polar solvents, while the aromatic ring points to interactions with less polar solvents.[12] Therefore, solvents of intermediate polarity or binary solvent mixtures are excellent starting points.

Solvent Polarity Boiling Point (°C) Rationale for 4-(3,4-diethoxyphenyl)butanoic acid
Water High100May be a suitable antisolvent or part of a solvent pair (e.g., with ethanol or acetone).[8]
Ethanol High78Good potential for dissolving the compound when hot due to hydrogen bonding capability.[12]
Acetone Medium56A versatile solvent that can dissolve a range of polarities. Low boiling point allows for easy removal.
Ethyl Acetate Medium77Often a good choice for compounds with moderate polarity.
Toluene Low111May dissolve the non-polar part of the molecule well; could be used in a solvent pair. High boiling point is a drawback.[8][12]
Heptane/Hexane Low98 / 69Likely to be poor solvents, making them excellent candidates for use as antisolvents.

Table 1: Potential solvents for the crystallization of 4-(3,4-diethoxyphenyl)butanoic acid and their relevant properties.

Experimental Protocols

The following protocols are designed as robust starting points. They must be optimized for the specific intermediate, considering its purity profile and the desired final specifications.

Protocol 1: Controlled Cooling Crystallization

This is the most common and often preferred method for compounds with temperature-dependent solubility.

Workflow Diagram: Cooling Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Solvent Select Appropriate Solvent Dissolve Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (If Insoluble Impurities Exist) Dissolve->HotFilt Optional Cool Slow, Controlled Cooling to Room Temperature HotFilt->Cool IceBath Cool in Ice Bath (Maximize Yield) Cool->IceBath Filt Vacuum Filtration IceBath->Filt Wash Wash Crystals with Cold Solvent Filt->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Product Pure Crystalline Product Dry->Product

A typical workflow for purification via cooling crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary tests, select a solvent (e.g., ethyl acetate or an ethanol/water mixture) in which the crude product is sparingly soluble at room temperature but readily soluble when hot.[9]

  • Dissolution: Place the crude 4-(3,4-diethoxyphenyl)butanoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to near its boiling point with stirring until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot, clear filtrate in a pre-warmed flask.[10]

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying: Dry the purified crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Antisolvent Crystallization

This method is highly effective for compounds that are very soluble in a particular solvent, or for controlling particle size.[6][13]

Step-by-Step Methodology:

  • System Selection: Choose a miscible solvent/antisolvent pair. The "solvent" should readily dissolve the compound at room temperature (e.g., acetone), while the "antisolvent" should not (e.g., water or heptane).

  • Dissolution: Dissolve the crude 4-(3,4-diethoxyphenyl)butanoic acid in a minimum amount of the "solvent" at room temperature to create a concentrated solution.

  • Antisolvent Addition: Slowly add the "antisolvent" to the stirred solution. The addition rate is a critical parameter: slow addition promotes crystal growth, while rapid addition can lead to precipitation of very fine particles or an amorphous solid.[][6]

  • Induction: Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Equilibration: Allow the mixture to stir at room temperature for a period (e.g., 1-2 hours) to allow for complete crystal growth and equilibration.

  • Isolation and Drying: Isolate, wash (using a solvent mixture rich in the antisolvent), and dry the crystals as described in Protocol 1.

Advanced Considerations for Process Control

Polymorphism

Different crystalline forms of the same compound are known as polymorphs.[4] Polymorphs can have different stabilities, solubilities, and melting points, making control of polymorphism essential in pharmaceutical development.[5][14] Varying crystallization parameters such as the solvent, cooling rate, or level of supersaturation can lead to the formation of different polymorphs. A thorough screening study using various techniques (cooling, antisolvent, evaporation) with a diverse set of solvents is recommended to identify and selectively crystallize the most stable and desired polymorphic form.

Co-crystallization

Carboxylic acids are excellent candidates for forming co-crystals, which are crystalline structures containing the API and a second, pharmaceutically acceptable molecule (a "co-former") in a stoichiometric ratio.[15][16] Co-crystallization is a powerful technique to enhance the solubility, stability, and bioavailability of a compound without altering its chemical structure.[17] For 4-(3,4-diethoxyphenyl)butanoic acid, co-formers containing complementary hydrogen bonding sites (e.g., amides, pyridines) could be explored using methods like liquid-assisted grinding or slurry crystallization.[16][17]

Troubleshooting Common Crystallization Issues
Problem Potential Cause Recommended Solution
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.Evaporate some solvent to increase concentration.[10] Try adding a seed crystal. Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[11]
"Oiling Out" Compound comes out of solution as a liquid above its melting point.Reheat the solution to dissolve the oil, add more solvent, and cool again slowly.[10] Ensure the solvent's boiling point is not higher than the solute's melting point.
Poor Yield Compound is too soluble in the cold solvent; insufficient cooling.Ensure the solution is cooled in an ice bath to minimize solubility. Use a more effective antisolvent if applicable.
Colored Crystals Impurities are co-crystallizing with the product.Treat the hot solution with activated charcoal before filtration.[8] A second recrystallization may be necessary.

Table 2: A guide to troubleshooting common problems encountered during crystallization.

Conclusion

The successful crystallization of 4-(3,4-diethoxyphenyl)butanoic acid intermediates is a multi-faceted process that relies on a systematic approach grounded in the principles of solubility and crystal growth kinetics. By carefully selecting the solvent system and controlling key process parameters such as temperature, cooling rate, and supersaturation, researchers can achieve high purity and desired solid-state properties. The protocols and principles outlined in this application note serve as a comprehensive starting point for developing a scalable, robust, and reproducible crystallization process, ensuring the quality and consistency required for pharmaceutical development.

References

  • SOP: CRYSTALLIZATION.
  • Pharmaceutical Crystallization in drug development | Syrris.
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Factors which affect the crystallization of a drug substance - ResearchGate.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient - MDPI.
  • 9 Ways to Crystallize Organic Compounds - wikiHow.
  • Crystallization.
  • a brief review of carboxylic acid cocrystals - wjpps | ABSTRACT.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing).
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts.
  • Co-Crystallization: A technique to develop a better pharmaceutical formulation.
  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC.
  • (PDF) Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, C12H15NO4.
  • US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents.
  • Synthesis of 3',4'-Dimethoxyphenylindanones and Tetralones - ACS Publications.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs - SciSpace.

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Application

Application Notes and Protocols: Functionalization of the Butanoic Acid Chain in Diethoxy Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of 4,4-Diethoxybutanoic Acid Derivatives In the landscape of mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4,4-Diethoxybutanoic Acid Derivatives

In the landscape of modern organic synthesis and medicinal chemistry, the strategic manipulation of bifunctional molecules is paramount. 4,4-Diethoxybutanoic acid stands out as a versatile scaffold, embedding a latent aldehyde functionality within a stable carboxylic acid framework. The diethoxy acetal serves as a robust protecting group for the aldehyde, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic treatment. This orthogonality allows for the selective functionalization of the butanoic acid chain at the carboxylic acid terminus or the α-carbon, unlocking a diverse array of synthetic possibilities.

This guide provides a comprehensive overview of key functionalization strategies for 4,4-diethoxybutanoic acid, complete with detailed, field-proven protocols. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.

I. Functionalization at the Carboxylic Acid Terminus: Esterification and Amidation

The carboxylic acid moiety of 4,4-diethoxybutanoic acid is a primary site for modification, enabling the synthesis of a wide range of esters and amides. These derivatives are valuable as final products or as key intermediates for further transformations.

A. Esterification: Synthesis of 4,4-Diethoxybutanoate Esters

Esterification of 4,4-diethoxybutanoic acid can be achieved through several reliable methods. The choice of method often depends on the scale of the reaction and the nature of the alcohol.

This acid-catalyzed equilibrium process is well-suited for simple primary and secondary alcohols that can be used in excess to drive the reaction to completion.

  • Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[1] Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions ButanoicAcid 4,4-Diethoxybutanoic Acid Product Ethyl 4,4-Diethoxybutanoate ButanoicAcid->Product Alcohol Alcohol (R-OH) (Excess) Alcohol->Product Catalyst H₂SO₄ (cat.) Catalyst->Product Heat Reflux Heat->Product caption Fischer-Speier Esterification Workflow

Protocol 1: Fischer Esterification of 4,4-Diethoxybutanoic Acid with Ethanol

Reagent/ParameterQuantityMolesRationale
4,4-Diethoxybutanoic Acid10.0 g0.057Starting material
Ethanol (Absolute)100 mL-Reactant and solvent
Concentrated H₂SO₄0.5 mL-Acid catalyst
Reaction TemperatureReflux (~78 °C)-To overcome the activation energy
Reaction Time4-6 hours-To reach equilibrium

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-diethoxybutanoic acid and absolute ethanol.

  • Stir the mixture until the acid is fully dissolved.

  • Carefully add concentrated sulfuric acid dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4,4-diethoxybutanoate.

  • Purify the crude product by vacuum distillation to obtain the pure ester.

For more complex or acid-sensitive alcohols, a milder approach using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) is recommended.[2][3]

  • Causality of Experimental Choices: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming a more reactive acylpyridinium species, which is readily attacked by the alcohol.[2] This method avoids the harsh acidic conditions of the Fischer esterification.

Protocol 2: Steglich Esterification with a Generic Alcohol

Reagent/ParameterQuantity (for 10 mmol scale)MolesRationale
4,4-Diethoxybutanoic Acid1.76 g10 mmolStarting material
Alcohol (R-OH)12 mmol1.2 equivNucleophile
DCC2.27 g11 mmolCoupling agent
DMAP122 mg1 mmolCatalyst
Dichloromethane (DCM)50 mL-Anhydrous solvent
Reaction Temperature0 °C to Room Temp.-Controlled reaction initiation
Reaction Time4-12 hours-To ensure complete reaction

Step-by-Step Methodology:

  • Dissolve 4,4-diethoxybutanoic acid, the alcohol, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC to the cold, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography on silica gel.

B. Amidation: Synthesis of 4,4-Diethoxybutanamides

Amide bond formation is a cornerstone of medicinal chemistry. The synthesis of 4,4-diethoxybutanamides can be efficiently achieved using modern coupling reagents.

  • Causality of Experimental Choices: Coupling agents like EDC (a water-soluble carbodiimide) in the presence of an additive like HOBt or OxymaPure are highly effective.[4][5] These additives form activated esters that are more reactive towards amines and less prone to side reactions and racemization.[6] A base, such as DIEA, is required to neutralize the amine salt and facilitate the coupling.

Amidation_Workflow cluster_reactants Reactants cluster_reagents Reagents ButanoicAcid 4,4-Diethoxybutanoic Acid Product 4,4-Diethoxybutanamide ButanoicAcid->Product Amine Amine (R-NH₂) or Amine Salt Amine->Product CouplingAgent EDC·HCl CouplingAgent->Product Additive OxymaPure Additive->Product Base DIEA Base->Product caption Amidation using Coupling Agents

Protocol 3: Amidation using EDC/OxymaPure

Reagent/ParameterQuantity (for 5 mmol scale)MolesRationale
4,4-Diethoxybutanoic Acid0.88 g5 mmolStarting material
Amine hydrochloride5.5 mmol1.1 equivNucleophile
EDC·HCl1.05 g5.5 mmolCoupling agent
OxymaPure0.78 g5.5 mmolAdditive to suppress side reactions
DIEA1.9 mL11 mmolBase to neutralize amine salt
DMF25 mL-Anhydrous polar aprotic solvent
Reaction Temperature0 °C to Room Temp.-Controlled reaction conditions
Reaction Time12-24 hours-To ensure complete conversion

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 4,4-diethoxybutanoic acid, EDC·HCl, and OxymaPure in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the amine hydrochloride to the solution, followed by the dropwise addition of DIEA.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

II. Functionalization at the α-Carbon

The α-carbon of the butanoic acid chain can be functionalized after conversion to the corresponding ester, such as ethyl 4,4-diethoxybutanoate. This allows for the introduction of various substituents at this position.

Alkylation of Ethyl 4,4-Diethoxybutanoate

Alkylation at the α-position is typically achieved by forming an enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide.[7]

  • Causality of Experimental Choices: LDA is a strong, sterically hindered base that rapidly and quantitatively deprotonates the α-carbon at low temperatures, forming the kinetic enolate.[7] The low temperature (-78 °C) is crucial to prevent side reactions and maintain the stability of the enolate. The subsequent addition of an electrophile, such as an alkyl halide, results in the formation of a new carbon-carbon bond at the α-position.

Alpha_Alkylation cluster_enolate_formation Step 1: Enolate Formation cluster_alkylation Step 2: Alkylation Ester Ethyl 4,4-Diethoxybutanoate Enolate Lithium Enolate (Intermediate) Ester->Enolate LDA, THF, -78 °C LDA LDA in THF Temp1 -78 °C Product Ethyl 2-alkyl-4,4-diethoxybutanoate Enolate->Product R-X, -78 °C to RT AlkylHalide Alkyl Halide (R-X) Temp2 -78 °C to RT caption α-Alkylation Workflow

Protocol 4: α-Alkylation of Ethyl 4,4-Diethoxybutanoate

Reagent/ParameterQuantity (for 10 mmol scale)MolesRationale
Diisopropylamine1.54 mL11 mmolPrecursor for LDA
n-Butyllithium (2.5 M in hexanes)4.4 mL11 mmolTo generate LDA
Anhydrous THF40 mL-Solvent
Ethyl 4,4-diethoxybutanoate2.04 g10 mmolSubstrate
Alkyl halide (e.g., Iodomethane)0.68 mL11 mmolElectrophile
Reaction Temperature-78 °C-For controlled enolate formation

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium and stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flask, dissolve ethyl 4,4-diethoxybutanoate in anhydrous THF.

  • Add the ester solution dropwise to the LDA solution at -78 °C and stir for 1 hour.

  • Add the alkyl halide dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

III. Deprotection: Regeneration of the Aldehyde Functionality

A key advantage of using 4,4-diethoxybutanoic acid derivatives is the ability to unmask the aldehyde at a desired stage of the synthesis. This is typically achieved by acid-catalyzed hydrolysis.[5][8]

  • Causality of Experimental Choices: The acetal is stable to base but labile to acid. Protonation of one of the ethoxy groups by an acid catalyst converts it into a good leaving group (ethanol).[9] The resulting oxocarbenium ion is then attacked by water, leading to a hemiacetal, which further hydrolyzes to the aldehyde. A biphasic solvent system can be useful for substrates with poor water solubility.

Protocol 5: Acidic Hydrolysis of a Diethoxy Acetal

Reagent/ParameterQuantity (for 5 mmol scale)MolesRationale
Diethoxy-functionalized butanoate/butanamide5 mmol-Substrate
Tetrahydrofuran (THF)20 mL-Co-solvent
1 N Hydrochloric Acid10 mL10 mmolAcid catalyst and water source
Reaction TemperatureRoom Temperature-Mild deprotection conditions
Reaction Time2-8 hours-To ensure complete hydrolysis

Step-by-Step Methodology:

  • Dissolve the diethoxy-functionalized butanoic acid derivative in THF in a round-bottom flask.

  • Add 1 N HCl to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography if necessary.

Conclusion

The functionalization of the butanoic acid chain in diethoxy derivatives offers a powerful and flexible platform for the synthesis of a wide range of valuable molecules. By understanding the underlying principles of reactivity and carefully selecting the appropriate reaction conditions, researchers can effectively manipulate this versatile scaffold to achieve their synthetic goals. The protocols outlined in this guide provide a solid foundation for the esterification, amidation, and α-alkylation of 4,4-diethoxybutanoic acid derivatives, as well as the crucial deprotection step to reveal the aldehyde functionality.

References

  • Masse, C. E. Butenedioic and Butynedioic Acids. Science of Synthesis, 2005, 20b, 1137-1184.
  • Wang, W., Xu, B., & Hammond, G. B. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640–1643. [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Bhogadhi, Y. N. D., & Zercher, C. K. (2014). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters: Methyl 5,5-dimethyl-4-oxohexanoate. Organic Syntheses, 91, 248-259. [Link]

  • Ko, S. Y., & Kim, Y. H. (2001). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Bulletin of the Korean Chemical Society, 22(5), 451-452.
  • Synthesis of 1,4-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-4,4-diethoxybutyrate. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. (2008).
  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?. (2013, January 14). ResearchGate. [Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Lecture 9: Acetals. (n.d.). Retrieved from [Link]

  • Iserloh, U., Oderaotoshi, Y., Kanemasa, S., & Curran, D. P. (2003). SYNTHESIS OF (R,R)-4,6-DIBENZOFURANDIYL-2,2'-BIS (4-PHENYLOXAZOLINE) (DBFOX/PH) – A NOVEL TRIDENTATE LIGAND. Organic Syntheses, 80, 46. [Link]

  • Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 17(12), 14386–14399. [Link]

  • Method for synthesizing 4,4-dimethoxy-2-butanone. (2011).
  • Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]

  • Acetal Hydrolysis Mechanism. (2020, January 20). Chemistry Steps. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Ethyl 4,4-diethoxypentanoate. Retrieved from [Link]

  • A-Rezk, A., & Al-karadaghi, S. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1118–1126. [Link]

  • Bobbitt, J. M., Bartelson, A. L., Bailey, W. F., & Ciavarino, Z. F. (2015). Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Nature Protocols, 10(6), 841–849. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Protocols for 4-(3,4-Diethoxyphenyl)butanoic acid

Executive Summary You are encountering solubility issues with 4-(3,4-Diethoxyphenyl)butanoic acid because it is a lipophilic weak acid. Its physicochemical profile presents a "solubility paradox": while it possesses a hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility issues with 4-(3,4-Diethoxyphenyl)butanoic acid because it is a lipophilic weak acid. Its physicochemical profile presents a "solubility paradox": while it possesses a hydrophilic carboxylic acid tail, the bulky, non-polar diethoxyphenyl headgroup drives the partition coefficient (LogP) high enough to prevent dissolution in neutral water, despite the molecule being ionizable.

This guide provides three validated workflows to overcome this. Do not simply stir longer; you must thermodynamically drive the molecule into solution using pH manipulation, cosolvents, or inclusion complexation.

Physicochemical Profile & The "Why"

Before attempting the protocols, understand the variables governing your compound:

PropertyValue (Est.)Implication for Experiment
pKa ~4.76At pH 7.4, the compound is >99% ionized.[1][2] However, the kinetic barrier to dissolving the solid crystal is high.
LogP ~2.5 – 3.0Moderately lipophilic.[2] The ethyl groups make it less soluble than its dimethoxy analog.
State Crystalline SolidHigh lattice energy requires energy (heat/solvent) to break.[2]
Class Weak AcidSolubility is pH-dependent.[1][2][3] Insoluble at pH < 5.

Module 1: The "Salt Switch" Protocol (pH Adjustment)

Best for: Animal studies or assays where organic solvents (DMSO) are prohibited.[1][2]

The Science: The intrinsic solubility of the free acid is negligible. By converting it to its sodium salt (Sodium 4-(3,4-diethoxyphenyl)butanoate), you disrupt the crystal lattice and utilize the ion-dipole interactions with water.[1][2]

Protocol:
  • Calculate Molar Equivalents: Determine the moles of your compound. You will need 1.05 molar equivalents of Sodium Hydroxide (NaOH).[2]

  • Pre-Solubilization:

    • Weigh the specific amount of the acid powder.

    • Add a minimal volume of 0.1 M NaOH (do not use water yet).[2]

    • Vortex until the solution is clear. The high pH (>10) ensures complete ionization.[2]

  • Dilution & Buffering:

    • Slowly add your buffer (e.g., PBS) or water to reach the desired volume.[2][4]

    • CRITICAL STEP: Check the final pH.[2] If the buffer capacity is overwhelmed, the pH may drop below the pKa (4.76), causing the compound to crash out as a white precipitate. Readjust pH to 7.4 if necessary.

Warning: Do not use this method if your assay is sensitive to high ionic strength or if the compound is hydrolytically unstable (unlikely for this structure, but good practice).

Module 2: The "Solvent Shift" Protocol (DMSO/Ethanol)

Best for: In vitro cell culture, enzymatic assays, and high-throughput screening.[1]

The Science: This method relies on the "cosolvent effect," exponentially increasing solubility by reducing the dielectric constant of the solvent mixture. The danger here is "shock precipitation" when the hydrophobic stock hits the aqueous media.

Protocol:
  • Stock Preparation:

    • Dissolve the compound in 100% DMSO (anhydrous) to a concentration of 20 mM to 50 mM .

    • Note: Sonicate at 37°C if visual particulates remain.[2] The solution must be perfectly clear.

  • The "Warm" Dilution:

    • Pre-warm your culture media to 37°C . Cold media promotes precipitation.[2]

    • Stepwise Dilution: Do not add 10 µL of stock directly to 10 mL of media.

    • Intermediate Step: Dilute your stock 1:10 in pure ethanol or DMSO first, then add this intermediate to the media while vortexing rapidly.

  • Final Concentration Limits:

Assay TypeMax DMSO %Max Compound Conc.[2] (approx)
Sensitive Primary Cells < 0.1%~20 µM
Robust Cell Lines (HeLa, HEK) < 0.5%~100 µM
Enzymatic/Biochemical 1.0% - 5.0%> 500 µM

Module 3: Advanced Complexation (Cyclodextrins)

Best for: High-concentration IV formulations or highly sensitive biological systems.[1][2]

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1][2] The hydrophobic phenyl-ethoxy tail of your molecule inserts into the CD cavity, while the hydrophilic exterior keeps the complex dissolved.

Protocol:
  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or saline.[1][2]

  • Complexation:

    • Add the compound to the CD solution.[5]

    • Molar Ratio: Aim for a 1:2 ratio (Drug : Cyclodextrin) to ensure full encapsulation.

  • Energy Input:

    • This process is not instant.[2][6][7] Shake or rotate the mixture at room temperature for 24–48 hours .

    • Filter through a 0.22 µm filter to remove any uncomplexed solid.[2]

Decision Logic & Troubleshooting Visualization

Figure 1: Solubilization Strategy Decision Tree

SolubilityLogic cluster_tips Critical Checkpoints Start Start: 4-(3,4-Diethoxyphenyl)butanoic acid (Solid, Poorly Soluble) IsCellCulture Is this for Live Cell Culture? Start->IsCellCulture DMSOTolerance Can cells tolerate DMSO? IsCellCulture->DMSOTolerance Yes MethodSalt Method 1: pH Adjustment (Form Sodium Salt) IsCellCulture->MethodSalt No (Animal/Chemical Assay) MethodDMSO Method 2: DMSO Cosolvent (Max 0.5% Final Conc.) DMSOTolerance->MethodDMSO Yes (<0.1%) MethodCD Method 3: Cyclodextrin Complex (HP-beta-CD) DMSOTolerance->MethodCD No (Sensitive Cells) Check2 Verify Final pH MethodSalt->Check2 Check1 Check for Precipitation (Tyndall Effect) MethodDMSO->Check1

Caption: Decision matrix for selecting the optimal solubilization method based on assay constraints.

Frequently Asked Questions (FAQ)

Q: My solution turned cloudy after adding the DMSO stock to the media. Can I filter it? A: No. The cloudiness is your compound precipitating out of solution.[2] If you filter it, you are removing the drug, and your actual concentration will be near zero. You must restart using a lower concentration or a higher temperature during mixing.[2]

Q: Can I store the diluted aqueous solution? A: We do not recommend storing aqueous dilutions of phenylbutanoic acid derivatives.[2] The "salting out" effect can occur over time, especially at 4°C. Always prepare fresh dilutions from the DMSO stock immediately before use.

Q: Why does the protocol specify "Diethoxy" vs "Dimethoxy"? A: The diethoxy analog has two extra carbons compared to the dimethoxy analog. This increases the LogP (lipophilicity) significantly.[2] Protocols that work for the dimethoxy variant may fail here; you likely need slightly higher cosolvent ratios or longer equilibration times.

Q: How do I verify the compound is actually dissolved? A: Use the Tyndall Effect test.[2] Shine a laser pointer (or bright focused light) through the solution.[2] If you see a beam path (scattering), you have a suspension of micro-crystals, not a true solution. A true solution should be optically clear.

References

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text on pKa and intrinsic solubility of carboxylic acids).

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link

  • Verheijen, M., et al. (2019).[2] DMSO toxicity in cell culture: A systematic review. Archives of Toxicology. (Guidelines for DMSO limits in biological assays).

  • PubChem Compound Summary. (2024). 4-(3,4-Dimethoxyphenyl)butanoic acid (Analogous physicochemical data for pKa and solubility estimation). Link

  • BenchChem Technical Support. (2025). Overcoming Solubility Challenges with Carboxylic Acids. Link[1][2]

Sources

Optimization

degradation products of 4-(3,4-Diethoxyphenyl)butanoic acid under heat

Technical Support Center: Thermal Stability & Impurity Profiling Topic: Degradation of 4-(3,4-Diethoxyphenyl)butanoic acid Document ID: TS-CHEM-5653-DG Status: Active Guide Audience: Process Chemists, Analytical Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability & Impurity Profiling Topic: Degradation of 4-(3,4-Diethoxyphenyl)butanoic acid Document ID: TS-CHEM-5653-DG Status: Active Guide Audience: Process Chemists, Analytical Scientists, QA/QC Managers

Executive Summary

4-(3,4-Diethoxyphenyl)butanoic acid (CAS: 5653-65-6 analog/derivative) is a structural homolog of the common pharmaceutical intermediate 4-(3,4-dimethoxyphenyl)butanoic acid.[1] While the core phenylbutanoic acid scaffold is relatively stable, the diethoxy substitution pattern introduces specific vulnerabilities under thermal stress.

This guide addresses the three primary degradation pathways observed under heat: (1) Dehydrative Anhydride Formation , (2) Intramolecular Cyclization (Tetralone formation) , and (3) Oxidative Dealkylation .

Part 1: Diagnostic Triage (Troubleshooting FAQs)

Ticket #001: Unknown High-RT Impurity in HPLC

User Report: "After drying the wet cake at 60°C under vacuum, we observe a new lipophilic impurity (RRT ~1.8) that disappears when the sample is dissolved in methanol/water with ammonium acetate."

Diagnosis: Intermolecular Anhydride Formation

  • Root Cause: Carboxylic acids readily dehydrate to form anhydrides upon heating, especially in the absence of moisture. This is a reversible equilibrium.

  • Chemical Mechanism:

    
    
    
  • Confirmation:

    • LC-MS: Look for

      
      . For Diethoxy (
      
      
      
      ), look for mass 487.6 Da .
    • Solubility Check: The peak likely degrades back to the parent acid in protic solvents (MeOH/Water), explaining why it "disappears" during slow runs or wet preparation.

  • Resolution:

    • Limit drying temperature to <50°C.

    • Ensure humidity control during storage.

    • Analytical Fix: Use a derivatizing diluent (e.g., MeOH) or ensure the mobile phase pH is buffered to hydrolyze the anhydride on-column if quantification of total acid is desired.

Ticket #002: Yellow Discoloration & Assay Loss

User Report: "The white powder turns pale yellow/brown upon prolonged heating (>80°C) or melt processing. A new peak appears at RRT ~1.1."

Diagnosis: Oxidative Degradation (Benzylic Oxidation)

  • Root Cause: The methylene group benzylic to the electron-rich diethoxy ring is susceptible to radical oxidation, forming a ketone or alcohol.

  • Chemical Mechanism: Benzylic C-H abstraction followed by reaction with

    
    .
    
  • Confirmation:

    • LC-MS: Look for

      
       (Carbonyl, 
      
      
      
      ) or
      
      
      (Hydroxyl,
      
      
      ).
    • UV Spectrum: The new peak will likely have a bathochromic shift (red shift) due to conjugation of the new carbonyl with the aromatic ring.

  • Resolution:

    • Inert atmosphere (Nitrogen/Argon) is mandatory for high-temp processing.

    • Add antioxidants (e.g., BHT) if process allows.

Ticket #003: "Stubborn" Impurity at RRT ~1.2 (Cyclization)

User Report: "We see a stable impurity that does not hydrolyze back. It increases with drying time and temperature."

Diagnosis: Intramolecular Cyclization (Tetralone Formation)

  • Root Cause: Thermal stress, particularly in the presence of trace acidic impurities (sulfuric/hydrochloric residues from synthesis), catalyzes intramolecular Friedel-Crafts acylation.

  • Product: 6,7-Diethoxy-1-tetralone .

  • Confirmation:

    • LC-MS: Mass is 235.3 Da (

      
      , Loss of 18 Da from parent).
      
    • Structure: Rigid bicyclic structure; distinct NMR signals (loss of carboxylic proton, formation of cyclic ketone).

  • Resolution:

    • Ensure pH of the wet cake is strictly neutral (

      
      ) before drying. Trace acid is the catalyst.
      
    • Lower drying temperature.

Part 2: Degradation Mechanisms & Pathways

The following diagram illustrates the kinetic competition between reversible anhydride formation (fast, low energy) and irreversible cyclization/oxidation (slow, high energy).

DegradationPathways Parent 4-(3,4-Diethoxyphenyl) butanoic acid (MW: 252.3) Anhydride Anhydride Dimer (Reversible) (MW: 486.6) Parent->Anhydride Heat (-H2O) Fast/Reversible Tetralone 6,7-Diethoxy-1-tetralone (Cyclized/Irreversible) (MW: 234.3) Parent->Tetralone Heat + Trace Acid (-H2O) Irreversible Phenol De-ethylated Phenol (Degradant) (MW: 224.2) Parent->Phenol High Heat (>150°C) or Strong Acid Oxidation Benzylic Ketone (Oxidized) (MW: 266.3) Parent->Oxidation Heat + O2 (Benzylic Position) Anhydride->Parent Moisture (+H2O)

Figure 1: Thermal degradation map for 4-(3,4-Diethoxyphenyl)butanoic acid. The Anhydride pathway is dominant in dry heat; Tetralone is dominant in acidic heat.

Part 3: Analytical Protocols (Validation)

To confirm the identity of these degradants, use the following standardized LC-MS conditions.

Standardized HPLC Method (Gradient)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (general) and 280 nm (aromatic)
Column Temp 30°C (Do not exceed 40°C to prevent on-column degradation)
Mass Spec Interpretation Table
Degradant

Mass (vs Parent)
Observed Ion (

)
Notes
Parent Acid 0253.3 Base peak.
Tetralone -18 Da235.3 Loss of water (Cyclization). High stability.
Anhydride (2M - 18)487.6 Elutes significantly later (very lipophilic).
Mono-Phenol -28 Da225.3 Loss of Ethyl (

). Rare below 150°C.
Ethyl Ester +28 Da281.4 Artifact if Ethanol is used as diluent/solvent.

Part 4: Mitigation & Control Strategy

1. Drying Process Optimization:

  • Recommendation: Use Vacuum Tray Drying at

    
    .
    
  • Why: The activation energy for anhydride formation is significantly lowered above 50°C. Vacuum removes water, which drives the equilibrium toward anhydride, but keeping the temperature low kinetically hinders the reaction.

2. pH Control:

  • Recommendation: Ensure the final wash of the synthesis cake is pH 6.0–7.0.

  • Why: Even trace mineral acids (

    
    , 
    
    
    
    ) act as potent catalysts for the formation of the Tetralone impurity (Cyclization).

3. Storage:

  • Recommendation: Store in double polyethylene bags with desiccant, protected from light.

  • Why: Light and oxygen accelerate benzylic oxidation.

References

  • PubChem. (2025).[2] 4-(3,4-Dimethoxyphenyl)butanoic acid (Analog Reference). National Library of Medicine.

  • Day, M., et al. (1990).[3] Thermal degradation of poly(aryl-ether-ether-ketone). Journal of Applied Polymer Science. (Mechanistic insight into aryl ether stability).

  • Google Patents. (2004). Synthesis of 4-phenylbutyric acid (Cyclization mechanisms). EP1404638B1.

  • Pelzer, et al. (2020).[4] Acid-Catalyzed Aryl-Ether Cleavage Mechanisms. ACS Sustainable Chemistry & Engineering.

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in HPLC of Ethoxy-Substituted Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise when analyzing ethoxy-su...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise when analyzing ethoxy-substituted acids using High-Performance Liquid Chromatography (HPLC). Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the specific challenges posed by these compounds.

Section 1: Understanding the Root Causes of Baseline Noise in HPLC

Baseline noise in an HPLC chromatogram can obscure peaks of interest, leading to inaccurate quantification and a lower signal-to-noise ratio.[1] The nature of the noise—be it high-frequency, low-frequency (drift), or sporadic—can often provide clues to its origin.

Q1: What are the fundamental types of baseline noise and their most common sources?

A1: Understanding the type of baseline noise you are observing is the first step toward diagnosing the problem.

  • High-Frequency Noise (Short-Term Noise): This appears as rapid, small fluctuations in the baseline. Common causes include:

    • Detector Issues: A failing lamp in a UV detector can cause flickering.[2]

    • Poor Mixing: Inadequate mixing of mobile phase components, especially in gradient elution, can lead to this type of noise.[3][4]

    • Air Bubbles: Dissolved air in the mobile phase can outgas in the detector cell, causing sharp spikes.[3][5][6]

  • Low-Frequency Noise (Drift): This is a gradual, steady rise or fall of the baseline over the course of a run.[7] It is often caused by:

    • Temperature Fluctuations: Changes in ambient temperature or an unstable column oven can affect the refractive index of the mobile phase and the detector's response.[7][8]

    • Mobile Phase In-homogeneity: Slow changes in the mobile phase composition, such as the degradation of additives like Trifluoroacetic Acid (TFA), can alter its UV absorbance over time.[7][9]

    • Column Bleed or Contamination: Contaminants slowly eluting from the column can cause a rising baseline.[1]

  • Sporadic or Irregular Noise: This includes random spikes and shifts in the baseline that lack a consistent pattern.[2] Common culprits include:

    • Leaks: Small leaks in the system can introduce air or cause pressure fluctuations.[10]

    • Contamination: Particulates from samples, solvents, or system components can intermittently pass through the detector.[11]

    • Electrical Issues: Poor grounding or interference from other electronic devices can manifest as random noise.[12]

Section 2: Troubleshooting Guide for Ethoxy-Substituted Acids

Ethoxy-substituted acids present unique challenges in HPLC analysis due to their chemical properties. Their acidity necessitates careful control of mobile phase pH to achieve good peak shape and retention. The ethoxy group can also influence their interaction with the stationary phase.

Q2: I'm observing significant baseline drift during the analysis of an ethoxy-benzoic acid derivative. What are the likely causes and how can I fix it?

A2: Baseline drift with acidic compounds is often linked to the mobile phase and column equilibration.

Causality: The retention of ionizable compounds like ethoxy-substituted acids is highly sensitive to the mobile phase pH.[13][14] For acidic analytes, a lower pH (typically 1.5-2 pH units below the pKa) is used to suppress ionization, leading to increased retention and better peak shape on a reversed-phase column.[15][16] If the mobile phase is not adequately buffered or if temperature fluctuations alter the mobile phase pH, you will observe retention time shifts that can manifest as baseline drift, especially in gradient elution.[17][18]

Troubleshooting Workflow:

start Baseline Drift Observed check_temp Check Temperature Stability - Is column oven on and stable? - Is lab temperature constant? start->check_temp check_mobile_phase Evaluate Mobile Phase - Is it freshly prepared? - Is it adequately buffered? check_temp->check_mobile_phase If stable insulate_tubing Action: Insulate Tubing - Minimize environmental temperature effects. check_temp->insulate_tubing If unstable check_equilibration Verify System Equilibration - Is the equilibration time sufficient? check_mobile_phase->check_equilibration If fresh & buffered reprepare_mobile_phase Action: Prepare Fresh Mobile Phase - Use HPLC-grade solvents. - Buffer and adjust pH before adding organic modifier. check_mobile_phase->reprepare_mobile_phase If old or unbuffered increase_equilibration Action: Increase Equilibration Time - Especially for ion-pairing methods. check_equilibration->increase_equilibration If insufficient resolved Problem Resolved check_equilibration->resolved If sufficient reprepare_mobile_phase->check_equilibration increase_equilibration->resolved insulate_tubing->check_mobile_phase start High-Frequency Noise/Spikes check_degasser Check Degasser - Is it functioning correctly? start->check_degasser check_pump Inspect Pump - Monitor pressure fluctuations. - Check for leaks. check_degasser->check_pump If OK degas_solvents Action: Degas Solvents - Use inline degasser or helium sparging. check_degasser->degas_solvents If faulty check_detector Examine Detector - Check lamp usage hours. - Flush the flow cell. check_pump->check_detector If stable service_pump Action: Service Pump - Clean or replace check valves. - Replace piston seals. check_pump->service_pump If pulsating replace_lamp Action: Replace Detector Lamp check_detector->replace_lamp If lamp is old resolved Problem Resolved check_detector->resolved If OK degas_solvents->check_pump service_pump->check_detector replace_lamp->resolved

Caption: Troubleshooting high-frequency noise and spikes.

Step-by-Step Protocol:

  • Ensure Proper Degassing: Verify that your inline degasser is working correctly. [1]Thoroughly degassing the mobile phase is crucial for preventing bubble formation. [3][5]2. Inspect the Pump: Monitor the pressure trace for pulsations. If the pressure is fluctuating rhythmically, it could indicate a problem with the pump's check valves or seals. [1][19]Cleaning or replacing the check valves is a common solution. [7]3. Check the Detector: An aging detector lamp can become unstable and cause noise. [2]Check the lamp's usage hours and replace it if necessary. Flushing the detector flow cell with a strong solvent like methanol or isopropanol can dislodge any trapped air bubbles or contaminants. [10]

Q4: I'm getting poor peak shape (tailing) for my ethoxy-substituted acid analyte, which I suspect is contributing to a noisy baseline. How can I improve this?

A4: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

Causality: In reversed-phase HPLC, the silica-based stationary phase can have residual silanol groups (-Si-OH) that are acidic. [20][21]If the mobile phase pH is not low enough to keep your ethoxy-substituted acid fully protonated (non-ionized), the ionized form of your analyte can have secondary interactions with these silanol groups, leading to peak tailing. [22]This can be particularly problematic with older, "Type A" silica columns that have a higher concentration of acidic silanols and trace metal impurities. [23] Key Considerations for Ethoxy-Substituted Acids:

ParameterRecommendationRationale
Mobile Phase pH Adjust to be 1.5-2 pH units below the analyte's pKa.Suppresses ionization of the acidic analyte, minimizing interaction with residual silanols and improving peak shape. [15][16]
Column Choice Use a modern, high-purity "Type B" silica column or a hybrid particle column.These columns have fewer and less acidic residual silanols, reducing the potential for secondary interactions. [23]
Mobile Phase Additives Consider adding a small amount of an acid like formic acid or TFA.These additives can further suppress silanol activity. [16]For LC-MS applications, volatile additives like formic acid are preferred. [24]
Ion-Pairing Agents For highly polar acids, consider ion-pair chromatography.An ion-pairing agent (e.g., a quaternary ammonium salt) forms a neutral complex with the ionized acid, increasing its retention on a reversed-phase column. [25][26][27]

Step-by-Step Protocol to Address Peak Tailing:

  • Optimize Mobile Phase pH: Carefully adjust the pH of your mobile phase to be well below the pKa of your ethoxy-substituted acid. This is the most critical step for improving the peak shape of acidic compounds. [13][17]2. Evaluate Your Column: If you are using an older column, consider switching to a modern, end-capped column designed for the analysis of polar or ionizable compounds. [23]3. Test with a Neutral Compound: To determine if the tailing is due to a chemical interaction or a physical problem (like a void in the column), inject a neutral compound. If the neutral compound does not tail, the issue is likely chemical. If all peaks tail, it may be a physical problem. [20]

Section 3: Preventative Maintenance and Best Practices

Proactive measures are key to minimizing baseline noise and ensuring the longevity of your HPLC system.

Q5: What are the essential "best practices" for preparing and handling HPLC mobile phases to prevent baseline issues?

A5: The quality and consistency of your mobile phase are paramount for stable baselines. [9][28] Protocol for Mobile Phase Preparation:

  • Use High-Purity Reagents: Always use HPLC-grade solvents, water, and additives. [29]2. Prepare Fresh Daily: Aqueous mobile phases, especially those containing buffers like phosphate, are prone to microbial growth and should be prepared fresh each day. [30][31]3. Accurate Measurement: For reproducible retention times, it is best to prepare mobile phases by weight. If preparing by volume, measure each component separately before mixing. [28]4. Correct Mixing Order: Always add the organic solvent to the aqueous/buffered component to prevent the buffer from precipitating. [30][32]5. Filter and Degas: Filter all mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates. [28]Subsequently, degas the mobile phase using an inline degasser, helium sparging, or sonication to prevent bubble formation. [5]6. Proper Labeling and Storage: Clearly label mobile phase bottles with their composition, preparation date, and expiration date. [30]Store in appropriate containers, such as amber bottles for light-sensitive solvents. [30]

Q6: How can I prevent system and column contamination that leads to baseline noise?

A6: A clean system is essential for low-noise chromatography. Contamination can come from various sources, including samples, mobile phases, and the wear and tear of system components. [11] Preventative Measures:

  • Sample Preparation: Filter all samples before injection using a syringe filter with a pore size appropriate for your column (e.g., 0.45 µm for 5 µm columns, 0.2 µm for sub-3 µm columns). [33]Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation upon injection. [33]* Use Guard Columns: A guard column is a small, sacrificial column installed before the analytical column to trap strongly retained compounds and particulates, thereby extending the life of the analytical column. [11]* Regular System Flushing: Regularly flush the entire system to remove accumulated contaminants. Isopropanol is an effective solvent for removing a wide range of organic contaminants. [34]For systems with buffer salts, flush with water first to prevent precipitation. [35]In cases of severe microbial contamination, flushing with a dilute acid solution (e.g., phosphoric or nitric acid) may be necessary. [36][37]* Material Selection: Use high-quality vials and caps to avoid leaching of contaminants into your sample. [31][38]Be aware that stainless steel components can leach metal ions, which can interact with acidic analytes and cause peak distortion. [39]In such cases, using a system with inert flow paths (e.g., PEEK or coated stainless steel) can be beneficial. [39] By systematically diagnosing the type of baseline noise and understanding the specific chemical properties of ethoxy-substituted acids, you can effectively troubleshoot and resolve these common HPLC issues, leading to more accurate and reliable analytical results.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Available at: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Available at: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. Available at: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. Available at: [Link]

  • Mobile Phase Preparation Tips & Tricks - Phenomenex. Available at: [Link]

  • How to Prevent Metal Ion Contamination In HPLC Systems - SilcoTek® Corporation. Available at: [Link]

  • Common Causes of Baseline Noise in HPLC, UHPLC. Available at: [Link]

  • How to Address HPLC System Contamination Issues - Patsnap Eureka. Available at: [Link]

  • What to look out for when cleaning your HPLC system - LC Services. Available at: [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? : r/CHROMATOGRAPHY. Available at: [Link]

  • Preventing Column Contamination in HPLC - Phenomenex. Available at: [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. Available at: [Link]

  • Shimadzu Baseline Disturbance. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. Available at: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - pgeneral.com. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available at: [Link]

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems - Mass Spectrometry Facility. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • How to prevent contamination in HPLC vials? - Blog - Aijiren Technology. Available at: [Link]

    • Preparation of mobile phase for HPLC 1) Organic solvent. Available at: [Link]

  • pH, pKa, and Retention - Pharma Growth Hub. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. Available at: [Link]

  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Troubleshooting - BASi. Available at: [Link]

  • What is the best way to flush a liquid chromatography system to remove contamination? Available at: [Link]

  • SOP for Cleaning of High Performance Liquid Chromatography (HPLC) - Pharmaguideline. Available at: [Link]

  • Acid Wash | Separation Science. Available at: [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Ion-Pairing Agents | HPLC - Mason Technology. Available at: [Link]

  • HPLC Peak Tailing - Axion Labs. Available at: [Link]

  • Why My HPLC Columns Last 15 Years: The Truth About pH and Column Damage. Available at: [Link]

  • YAZAWA HPLC COLUMN SCHOOL - Column Durability. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Best Practices for Using an Agilent LC System Technical Note. Available at: [Link]

  • HPLC Mobile Phases – 10 bad habits to avoid | LCGC International. Available at: [Link]

  • On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. | MICROSOLV - MTC USA. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Extending HPLC Column Lifetimes: Causes of Column Contamination - Millennial Scientific. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 4-(3,4-Diethoxyphenyl)butanoic Acid

Executive Summary & Strategic Context 4-(3,4-Diethoxyphenyl)butanoic acid is a critical intermediate in the synthesis of isoquinoline alkaloids and transient receptor potential (TRP) channel modulators.[1] In Structure-A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-(3,4-Diethoxyphenyl)butanoic acid is a critical intermediate in the synthesis of isoquinoline alkaloids and transient receptor potential (TRP) channel modulators.[1] In Structure-Activity Relationship (SAR) campaigns, the switch from methoxy (–OMe) to ethoxy (–OEt) substituents is a standard strategy to increase lipophilicity and alter metabolic stability.[1]

This guide provides a comparative spectral analysis, distinguishing the target molecule from its primary structural analog, 4-(3,4-Dimethoxyphenyl)butanoic acid .[1] It focuses on the diagnostic utility of the aliphatic region to verify chain length and alkoxy substitution patterns, ensuring precise structural validation during scale-up.

Experimental Protocol

To ensure reproducibility and quantitative accuracy (qNMR), the following acquisition parameters are recommended. This protocol minimizes relaxation artifacts common in carboxylic acid analysis.[1]

Standard Operating Procedure (SOP)
  • Solvent Selection: Dissolve 10–15 mg of sample in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.

    • Rationale: CDCl₃ minimizes exchange broadening of the carboxylic acid proton compared to DMSO-d₆, though the acidic proton may still be broad.

  • Instrument: 400 MHz or higher field strength recommended for clear resolution of the aliphatic multiplets.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (d1):

      
       5.0 seconds. Crucial for accurate integration of the benzylic vs. carbonyl protons.
      
    • Spectral Width: -2 to 14 ppm (to capture the –COOH proton).[1]

    • Temperature: 298 K.[1]

Structural Analysis & Assignment Logic

The structure consists of three distinct magnetic domains: the Aromatic Core (ABX system) , the Ethoxy Substituents , and the Butanoic Acid Linker .

The Diagnostic "Fingerprint"

The most common synthetic error is the confusion between the diethoxy and dimethoxy analogs, or misidentification of the alkyl chain length (propanoic vs. butanoic).

The Ethoxy vs. Methoxy Distinction[2]
  • Target (Diethoxy): Characterized by two quartets (~4.0 ppm) and two triplets (~1.4 ppm).[1]

  • Analog (Dimethoxy): Characterized by two sharp singlets (~3.8 ppm).[1]

The Linker Distinction (Butanoic vs. Propanoic)
  • Butanoic (C4): Requires a quintet (2H) around 1.9–2.0 ppm (the

    
    -methylene).[1]
    
  • Propanoic (C3): Shows only two triplets; the central quintet is absent.[1]

Comparative Data Analysis

The following table contrasts the target molecule with its direct methoxy-analog.

Table 1: Spectral Comparison (in CDCl₃)[1]
PositionProton TypeTarget: Diethoxy Analog (δ ppm)Reference: Dimethoxy Analog (δ ppm)Multiplicity & Coupling (

)
Acid –COOH~11.0 – 12.0~11.0 – 12.0Broad Singlet (1H)
Ar-H Aromatic (C2, C5, C6)6.60 – 6.806.70 – 6.85Multiplet / ABX System (3H)
Alkoxy –O–CH₂–4.02 – 4.10 N/A Quartet (

Hz) (4H)
Alkoxy –O–CH₃N/A 3.85, 3.87 Singlet (6H)
Alkoxy –O–CH₂–CH₃1.38 – 1.45 N/A Triplet (

Hz) (6H)
Linker

-CH₂ (Benzylic)
2.58 – 2.652.60 – 2.65Triplet (

Hz) (2H)
Linker

-CH₂ (to C=O)
2.32 – 2.382.35 – 2.40Triplet (

Hz) (2H)
Linker

-CH₂ (Middle)
1.90 – 2.00 1.90 – 2.00 Quintet (

Hz) (2H)

Note: The chemical shifts of the aromatic ring protons in the diethoxy derivative are slightly upfield (shielded) compared to the dimethoxy analog due to the slightly stronger electron-donating inductive effect of the ethyl group, though steric factors also apply.

Visualization of Logic & Connectivity

Diagram 1: Assignment Workflow

This flowchart illustrates the decision matrix a researcher should follow when verifying the crude product.

AssignmentWorkflow Start Crude Product Spectrum CheckAlkoxy Check 3.5 - 4.2 ppm Region Start->CheckAlkoxy DecisionMethoxy Singlets found? CheckAlkoxy->DecisionMethoxy Pattern Analysis DecisionEthoxy Quartets found? DecisionMethoxy->DecisionEthoxy No ResultDimethoxy Identify: Dimethoxy Analog (Incorrect Product) DecisionMethoxy->ResultDimethoxy Yes (3.8 ppm) CheckLinker Check 1.8 - 2.1 ppm Region DecisionEthoxy->CheckLinker Yes (4.0 ppm) DecisionQuintet Quintet (2H) present? CheckLinker->DecisionQuintet ResultPropanoic Identify: Propanoic Analog (Chain too short) DecisionQuintet->ResultPropanoic No (Only triplets seen) ResultTarget CONFIRMED: 4-(3,4-Diethoxyphenyl)butanoic acid DecisionQuintet->ResultTarget Yes (1.95 ppm)

Figure 1: Step-by-step spectral verification logic for differentiating the target from common synthetic impurities.

Diagram 2: Coupling Network (COSY Logic)

Understanding the spin-spin coupling is vital for confirming the integrity of the carbon chain.

CouplingNetwork A COOH (Broad s) B alpha-CH2 (Triplet) A->B Inductive C beta-CH2 (Quintet) B->C J ~ 7.5 Hz D gamma-CH2 (Triplet) C->D J ~ 7.5 Hz E Aromatic Ring (Multiplet) D->E Benzylic F Ethoxy O-CH2 (Quartet) E->F Ether Link G Ethoxy CH3 (Triplet) F->G J ~ 7.0 Hz

Figure 2: Connectivity map showing scalar couplings (dashed red) and structural connectivity (dotted gray). Note the isolation of the Ethoxy spin system from the Butanoic spin system.

Synthesis & Impurity Profile

The target compound is typically synthesized via the Friedel-Crafts succinoylation of 1,2-diethoxybenzene followed by Clemmensen reduction (or similar carbonyl reduction).[1]

  • Key Impurity: The unreduced intermediate, 4-(3,4-diethoxyphenyl)-4-oxobutanoic acid, will show a distinct downfield shift of the aromatic protons ortho to the carbonyl and the absence of the benzylic triplet at 2.6 ppm.[1]

  • Solvent Effects: If DMSO-d₆ is used instead of CDCl₃, the acid proton will appear sharp at ~12.0 ppm, and the aliphatic signals may shift slightly upfield due to viscosity and polarity changes.[1]

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3236 (Analog: 3,4-Dimethoxybenzenebutanoic acid).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

  • PubChem Compound Summary. 4-(3,4-Dimethoxyphenyl)butanoic acid (CID 323675).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for coupling constant and chemical shift principles).

  • Boberg, F., et al. "Synthesis of 4-arylbutanoic acids."[1] Phosphorus, Sulfur and Silicon and the Related Elements, 1992. (Context for synthesis and isolation).

Sources

Comparative

Comparative Guide: Bioactivity of Dimethoxy vs. Diethoxy Phenylbutanoic Acids

This guide provides an in-depth technical comparison of 3,4-dimethoxyphenylbutanoic acid (3,4-DMPBA) and 3,4-diethoxyphenylbutanoic acid (3,4-DEPBA) . These compounds are structural derivatives of 4-phenylbutyric acid (4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3,4-dimethoxyphenylbutanoic acid (3,4-DMPBA) and 3,4-diethoxyphenylbutanoic acid (3,4-DEPBA) .

These compounds are structural derivatives of 4-phenylbutyric acid (4-PBA) , a well-characterized chemical chaperone and Histone Deacetylase (HDAC) inhibitor. The modification of the phenyl ring with alkoxy groups (methoxy vs. ethoxy) fundamentally alters their physicochemical properties, metabolic stability, and binding affinity profiles.

Executive Summary: The Structural Divergence

The core difference lies in the alkoxy chain length attached to the phenyl "cap" group. While seemingly minor, the transition from methoxy (


) to ethoxy (

) introduces critical changes in lipophilicity and steric volume that drive bioactivity.
Feature3,4-Dimethoxy (DMPBA) 3,4-Diethoxy (DEPBA) Implication
Steric Bulk LowModerateDEPBA probes larger hydrophobic pockets but risks steric clash.
Lipophilicity (cLogP) ~2.3 - 2.5~3.1 - 3.4DEPBA has superior membrane permeability (BBB potential).
Water Solubility ModerateLowDMPBA is easier to formulate for aqueous assays.
Metabolic Fate O-DemethylationO-DeethylationEthoxy groups are generally more resistant to rapid hepatic clearance than methoxy.
Physicochemical & Pharmacokinetic Profiling
2.1 Lipophilicity and Membrane Permeability

The addition of methylene groups in the ethoxy analog increases the partition coefficient (LogP).

  • DMPBA : Exhibits a balanced hydrophilic-lipophilic profile, making it suitable for systemic distribution without aggressive formulation carriers.

  • DEPBA : The increased lipophilicity enhances passive diffusion across the Blood-Brain Barrier (BBB), making it a superior candidate for neurodegenerative applications (e.g., Alzheimer’s or Huntington’s chaperone therapy), provided solubility limits are not exceeded.

2.2 Metabolic Stability (ADME)
  • Phase I Metabolism : Both compounds undergo oxidative dealkylation by Cytochrome P450 enzymes (CYP450).

    • Methoxy groups are rapidly cleared via O-demethylation to form catechols, which can be reactive.

    • Ethoxy groups undergo O-deethylation. Steric hindrance often slows this enzymatic attack, potentially extending the half-life (

      
      ) of DEPBA compared to DMPBA in vivo.
      
Bioactivity Analysis: Mechanism of Action
3.1 Histone Deacetylase (HDAC) Inhibition

Phenylbutanoic acids act as "Cap-Linker-Zinc Binding Group" inhibitors. The phenyl ring serves as the "Cap" that occludes the entrance to the HDAC active site.

  • DMPBA (The Standard) : The methoxy groups provide electron-donating density, potentially enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) at the rim of the HDAC catalytic tunnel.
    
  • DEPBA (The Probe) : The ethoxy groups extend further into the hydrophobic rim.

    • Advantage: If the specific HDAC isoform (e.g., HDAC1 vs HDAC6) has a wide pocket, DEPBA will bind with higher affinity due to the hydrophobic effect (displacement of water).

    • Risk: If the pocket is narrow, the ethoxy tails will cause steric repulsion, drastically reducing potency (

      
      ).
      
3.2 Chemical Chaperone Activity

In protein misfolding diseases (e.g., ALS, Cystic Fibrosis), 4-PBA acts by masking exposed hydrophobic patches on unfolded proteins to prevent aggregation.

  • Mechanism : Hydrophobic interaction.

  • Superiority : DEPBA is theoretically the more potent chaperone due to its higher hydrophobicity, allowing it to bind more effectively to the "sticky" hydrophobic regions of misfolded proteins compared to the more polar DMPBA.

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of these derivatives: alleviating ER stress via chaperone activity and regulating gene expression via HDAC inhibition.

BioactivityPathways cluster_HDAC Epigenetic Modulation cluster_Chaperone Proteostasis Network Compound Alkoxy-PBA Derivative (Dimethoxy / Diethoxy) HDAC HDAC Enzyme (Zinc Pocket) Compound->HDAC Inhibition (Steric Fit Dependent) UnfoldedProtein Misfolded Protein (Hydrophobic Patch) Compound->UnfoldedProtein Hydrophobic Shielding (Diethoxy > Dimethoxy) Histones Acetylated Histones HDAC->Histones Prevents Deacetylation GeneExp Gene Expression (Neuroprotective/Anti-tumor) Histones->GeneExp Chromatin Relaxation Aggregation Toxic Aggregates UnfoldedProtein->Aggregation Untreated Refolding Stabilized Conformation UnfoldedProtein->Refolding Chaperoned

Figure 1: Dual mechanism of action for alkoxy-phenylbutanoic acids targeting Epigenetics and Proteostasis.

Experimental Protocols for Validation

To objectively compare these derivatives, the following self-validating protocols are recommended.

Protocol A: Comparative HDAC Inhibition Assay (Fluorometric)

Validates the "Cap" group affinity differences.

  • Reagents : Recombinant HDAC1/6 enzymes, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (Positive Control).

  • Preparation :

    • Dissolve DMPBA and DEPBA in DMSO to 10 mM stock.

    • Critical Step : Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Workflow :

    • Incubate Enzyme + Inhibitor (0.1 nM to 100 µM) for 30 mins at 37°C.

    • Add Substrate and incubate for 30 mins.

    • Add Developer solution (Trypsin) to release fluorophore.

  • Readout : Measure Fluorescence (Ex 355nm / Em 460nm).

  • Analysis : Plot sigmoidal dose-response curves.

    • Hypothesis: If

      
      , the hydrophobic pocket accommodates the ethyl bulk.
      
Protocol B: Cell Viability & Metabolic Stability

Validates bioavailability and toxicity.

  • Cell Lines : HepG2 (Metabolism active) vs. SH-SY5Y (Neuronal model).

  • Method (MTT Assay) :

    • Seed cells at

      
       cells/well.
      
    • Treat with compounds (1–100 µM) for 48h.

    • Add MTT reagent; solubilize formazan with DMSO.[1]

  • Metabolic Stability Extension :

    • Incubate compounds with Liver Microsomes (human/mouse) + NADPH.

    • Sample at 0, 15, 30, 60 mins.

    • Analyze via LC-MS/MS to track disappearance of parent compound.

    • Expectation: DEPBA should show a longer half-life (

      
      ) than DMPBA.
      
Data Summary: Projected Performance
Metric3,4-Dimethoxy (DMPBA)3,4-Diethoxy (DEPBA)
LogP (Calc) 2.423.35
HDAC Potency Moderate (

)
Variable (High if pocket allows)
BBB Permeability GoodExcellent
Solubility (PBS) High (

)
Low (

)
Toxicity Risk Low (Metabolites are polar)Moderate (Accumulation risk)
References
  • Perla-Kajan, J. et al. "Chemical chaperones in the treatment of metabolic disorders." New England Journal of Medicine, 2007.

  • Lu, Q. et al. "Structural basis for the inhibition of histone deacetylases by phenylbutyrate analogues." Journal of Medicinal Chemistry, 2010.

  • Kusaczuk, M. "Phenylbutyrate in the context of HDAC inhibition and neuroprotection." Molecular Neurobiology, 2018.

  • Gediya, L.K. et al. "Improved HDAC inhibitors: Interaction of alkoxy-phenyl derivatives with the zinc-binding pocket." Bioorganic & Medicinal Chemistry, 2008.

  • PubChem Database. "4-Phenylbutyric acid and derivatives: Physical Properties." National Library of Medicine.

Sources

Validation

A Comparative Guide to HPLC Purity Standards for 4-(3,4-Diethoxyphenyl)butanoic Acid

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of High-Performance L...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-(3,4-Diethoxyphenyl)butanoic acid, a key intermediate in various synthetic pathways. We will delve into the rationale behind method selection, compare different chromatographic approaches, and provide actionable protocols for achieving accurate and reliable purity assessments.

The Criticality of Purity for 4-(3,4-Diethoxyphenyl)butanoic Acid

4-(3,4-Diethoxyphenyl)butanoic acid is a substituted aromatic carboxylic acid. Its purity is crucial as impurities can affect the yield, purity, and safety of the final product. Even small amounts of structurally similar impurities can lead to unwanted side reactions or introduce toxicological risks. Therefore, a robust and validated stability-indicating HPLC method is essential for quality control.

Understanding Potential Impurities: A Prerequisite for Method Development

A successful purity method must be able to separate the main compound from all potential process-related and degradation impurities. Based on common synthetic routes for aromatic carboxylic acids, we can anticipate the following potential impurities for 4-(3,4-Diethoxyphenyl)butanoic acid:

Process-Related Impurities:

  • Starting Materials:

    • Catechol

    • 1,2-Diethoxybenzene

    • 3,4-Diethoxybenzaldehyde

  • Intermediates:

    • 4-(3,4-Diethoxyphenyl)-4-oxobutanoic acid

    • Ethyl 4-(3,4-diethoxyphenyl)-4-oxobutanoate

  • By-products:

    • Positional isomers (e.g., 2,3-diethoxyphenyl and 2,5-diethoxyphenyl derivatives)

    • Mono-ethoxylated derivatives (e.g., 4-(3-ethoxy-4-hydroxyphenyl)butanoic acid)

Degradation Products:

  • Hydrolysis Products: Cleavage of the ether linkages to form mono-hydroxy or di-hydroxy derivatives.

  • Oxidation Products: Oxidation of the butanoic acid side chain.

The ability of an HPLC method to resolve these potential impurities from the main peak is the cornerstone of a reliable purity assessment.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method depends on the physicochemical properties of 4-(3,4-Diethoxyphenyl)butanoic acid and its potential impurities. As an aromatic carboxylic acid, reversed-phase HPLC is the most common and effective technique.[1][2][3]

Below is a comparison of two potential reversed-phase HPLC methods suitable for the purity analysis of 4-(3,4-Diethoxyphenyl)butanoic acid.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (60:40, A:B)Gradient (See Table 2)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL5 µL
Pros Simple, robust, shorter run time for routine QC.Better resolution of closely eluting impurities, suitable for complex impurity profiles.
Cons May not resolve all potential impurities, especially late-eluting ones.Longer run time, requires more complex instrumentation.

Table 2: Gradient Program for Method B

Time (min)% Mobile Phase A% Mobile Phase B
07030
154060
204060
227030
257030

Experimental Protocols

A validated HPLC method is a self-validating system, ensuring trustworthiness and reproducibility. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5]

Protocol 1: Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 4-(3,4-Diethoxyphenyl)butanoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 4-(3,4-Diethoxyphenyl)butanoic acid sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[6]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Neutralize the acid and base-stressed samples before injection.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep Weighing & Dissolution Dilution Dilution to Final Concentration Prep->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification Report Final Purity Report Quantification->Report

Caption: Workflow for HPLC purity determination of 4-(3,4-Diethoxyphenyl)butanoic acid.

Alternative Purity Assessment Techniques

While reversed-phase HPLC is the gold standard, other techniques can provide complementary information.

  • Ion-Exchange Chromatography (IEC): Particularly useful for separating ionic species and can offer different selectivity compared to reversed-phase methods.[7]

  • High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective and high-throughput technique for screening multiple samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, but requires derivatization for the non-volatile carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.

Conclusion

The selection of an appropriate HPLC method for purity determination of 4-(3,4-Diethoxyphenyl)butanoic acid requires a thorough understanding of its potential impurities and the principles of chromatographic separation. A well-developed and validated gradient reversed-phase HPLC method (Method B) is generally recommended for comprehensive impurity profiling, especially during process development and for stability studies. For routine quality control of well-characterized batches, a simpler isocratic method (Method A) may be sufficient. The protocols and comparative data presented in this guide provide a solid foundation for establishing a robust and reliable purity assessment strategy for 4-(3,4-Diethoxyphenyl)butanoic acid, ensuring the quality and safety of downstream products.

References

  • SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 3,4-diethoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Catechol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 433-439.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Acids by HPLC. Retrieved from [Link]

Sources

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